Arl 15849XX
Description
Properties
CAS No. |
152548-39-5 |
|---|---|
Molecular Formula |
C47H60N8O13S |
Molecular Weight |
977.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C47H60N8O13S/c1-4-6-16-35(51-40(56)24-30-19-21-32(22-20-30)68-69(65,66)67)43(60)50-28-41(57)52-39(25-31-27-49-34-18-12-11-15-33(31)34)46(63)53-36(17-7-5-2)44(61)55-47(64)38(23-29-13-9-8-10-14-29)54-45(62)37(48-3)26-42(58)59/h8-15,18-22,27,35-39,48-49H,4-7,16-17,23-26,28H2,1-3H3,(H,50,60)(H,51,56)(H,52,57)(H,53,63)(H,54,62)(H,58,59)(H,55,61,64)(H,65,66,67)/t35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
VMDKRSNUUUUARH-MQDBWYGVSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(C)[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
152548-39-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XGWXDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARL 15849XX; ARL-15849XX; ARL15849XX; FPL 15849; FPL-15849; FPL15849; AR-R-15849; AR-R15849; AR-R 15849; |
Origin of Product |
United States |
Foundational & Exploratory
The Anorectic Potential of Arl 15849XX: A Technical Overview of a Selective CCK-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arl 15849XX, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, emerged from preclinical studies as a promising anti-obesity agent. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, summarizing its pharmacological profile, preclinical efficacy data, and the underlying signaling pathways. While demonstrating significant anorectic effects in animal models, the broader clinical development of CCK-A receptor agonists as monotherapy for obesity has faced significant challenges. This document critically examines the scientific rationale for targeting the CCK-A receptor for weight management, the preclinical evidence supporting this compound, and the likely reasons for the discontinuation of this therapeutic strategy.
Introduction: The Rationale for Targeting the CCK-A Receptor in Obesity
Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fats and proteins. It plays a crucial role in the short-term regulation of food intake by inducing satiety.[1][2] The physiological effects of CCK are mediated through two G-protein coupled receptor subtypes: CCK-A (for "alimentary") and CCK-B (for "brain"). The CCK-A receptor, primarily located on vagal afferent neurons in the gut, is the key mediator of the satiety signal.[3][4] Activation of these receptors transmits signals to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates with hypothalamic pathways to suppress food intake.[1]
The development of selective CCK-A receptor agonists was therefore a rational approach to pharmacologically mimic this natural satiety mechanism to aid in weight management. This compound (also known as AR-R 15849) was identified as a potent and highly selective CCK-A receptor agonist with favorable preclinical characteristics.
Pharmacological Profile of this compound
This compound is a peptide analog of CCK-8. Its chemical formula is C47H60N8O13S. Preclinical studies demonstrated its high affinity and selectivity for the CCK-A receptor.
Quantitative Data: Receptor Binding and Potency
The following table summarizes the key quantitative data from preclinical studies on this compound and its comparators.
| Compound | CCK-A Receptor Affinity (Ki, nM) | CCK-B Receptor Affinity (Ki, nM) | CCK-A/CCK-B Selectivity Ratio | Potency to Inhibit 3-h Feeding in Rats (vs. CCK-8) |
| This compound | 0.034 | 224 | 6,600 | 100-fold more potent |
| CCK-8 | Non-selective | Non-selective | 1 | 1 |
| ARL 14294 | - | - | - | 3-fold less potent than this compound |
Data extracted from preclinical study abstracts. Full experimental details were not available.
Mechanism of Action: Signaling Pathways
The mechanism of action of this compound is centered on its agonistic activity at the CCK-A receptor. The binding of this compound to CCK-A receptors on vagal afferent neurons is believed to initiate a downstream signaling cascade that ultimately leads to the sensation of satiety.
CCK-A Receptor Signaling Cascade
The diagram below illustrates the proposed signaling pathway initiated by the activation of the CCK-A receptor.
References
- 1. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight [jci.org]
- 4. CCK1R agonists: a promising target for the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Arl 15849XX: A Selective CCK-A Receptor Agonist for Research in Satiety and Gastrointestinal Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arl 15849XX is a potent and highly selective peptide analog of cholecystokinin-8 (CCK-8) that functions as a cholecystokinin-A (CCK-A) receptor agonist. Its enhanced selectivity and stability compared to endogenous CCK-8 make it a valuable tool for investigating the physiological roles of the CCK-A receptor, particularly in satiety, gallbladder contraction, and pancreatic secretion. This document provides a comprehensive overview of this compound, including its binding affinity, in vitro and in vivo functional effects, and detailed experimental methodologies for its characterization.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exerts its physiological effects through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is primarily located in peripheral tissues, including the gallbladder, pancreas, and vagal afferent neurons, where it mediates satiety, pancreatic enzyme secretion, and gallbladder contraction.
This compound, a synthetic analog of CCK-8, has been designed for increased selectivity and duration of action at the CCK-A receptor. This enhanced pharmacological profile minimizes off-target effects associated with CCK-B receptor activation, such as anxiety. Consequently, this compound serves as a precise molecular probe for elucidating the therapeutic potential of targeting the CCK-A receptor for conditions like obesity and eating disorders.
Mechanism of Action
This compound selectively binds to and activates the CCK-A receptor, a Gq-protein coupled receptor. Upon activation, it initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with CCK-A receptor activation.
Figure 1: CCK-A Receptor Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to the endogenous ligand CCK-8 and a related analog, ARL 14294.
Table 1: Receptor Binding Affinity
| Compound | CCK-A Receptor Kᵢ (nM) | CCK-B Receptor Kᵢ (nM) | Selectivity (CCK-B/CCK-A) |
| This compound | 0.034 | 224 | ~6,600-fold |
| CCK-8 | Non-selective | Non-selective | ~1 |
| ARL 14294 | Non-selective | Non-selective | ~1 |
Data compiled from Simmons et al., 1998.
Table 2: In Vivo Anorectic Activity in Rats
| Compound | Potency vs. CCK-8 (3-hr feeding inhibition) | Duration of Action |
| This compound | ~100-fold more potent | > 5 hours |
| CCK-8 | - | ~1 hour |
| ARL 14294 | ~33-fold more potent | ~3 hours |
Data compiled from Simmons et al., 1998.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field. For exact details, consultation of the original research articles is recommended.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for CCK-A and CCK-B receptors.
Materials:
-
Cell membranes expressing either CCK-A or CCK-B receptors.
-
Radioligand (e.g., [¹²⁵I]CCK-8).
-
This compound and other competing ligands.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radioligand with varying concentrations of the unlabeled competitor (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow
Pancreatic Phosphatidylinositol Hydrolysis Assay
This functional assay measures the ability of this compound to stimulate the CCK-A receptor-mediated signaling cascade.
Materials:
-
Isolated pancreatic acini.
-
[³H]myo-inositol.
-
Krebs-Ringer bicarbonate buffer.
-
This compound and other agonists.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Label pancreatic acini by incubating with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Wash the acini to remove unincorporated [³H]myo-inositol.
-
Stimulate the labeled acini with varying concentrations of this compound for a defined period.
-
Terminate the reaction by adding a solution to precipitate proteins and lipids (e.g., chloroform/methanol/HCl).
-
Separate the aqueous phase containing the inositol phosphates.
-
Apply the aqueous phase to a Dowex anion-exchange column to separate the different inositol phosphate species.
-
Elute the inositol phosphates and quantify the radioactivity of the [³H]inositol phosphate fraction using a scintillation counter.
-
Determine the EC₅₀ value for this compound-stimulated phosphoinositide hydrolysis.
In Vivo Anorectic Activity in Rats
This experiment assesses the effect of this compound on food intake in an animal model.
Materials:
-
Male Sprague-Dawley rats.
-
Standard rat chow.
-
This compound and vehicle control.
-
Apparatus for intraperitoneal (i.p.) or intranasal administration.
-
Metabolic cages with automated food intake monitoring systems.
Procedure:
-
Acclimate rats to individual housing in metabolic cages and the specific feeding schedule.
-
Fast the rats for a predetermined period (e.g., 18 hours) to ensure motivation to eat.
-
Administer this compound or vehicle control via the desired route (e.g., i.p. injection).
-
Provide pre-weighed food and monitor cumulative food intake at various time points (e.g., 1, 2, 3, and 5 hours) post-administration.
-
Analyze the data to determine the dose-dependent effect of this compound on food intake and the duration of its anorectic effect.
Figure 3: In Vivo Anorectic Activity Workflow
Conclusion
This compound is a highly selective and potent CCK-A receptor agonist with a significantly longer duration of action than endogenous CCK-8. These properties make it an invaluable research tool for investigating the role of the CCK-A receptor in regulating food intake and other gastrointestinal functions. The detailed methodologies provided in this guide offer a framework for the further characterization and utilization of this compound in preclinical research, with potential applications in the development of novel therapeutics for obesity and related metabolic disorders.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Arl 15849XX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arl 15849XX is a potent and selective cholecystokinin-A (CCK-A) receptor agonist that has been investigated as a novel anti-obesity agent. As a cholecystokinin-8 (CCK-8) analog, its mechanism of action is rooted in the physiological effects of CCK, a peptide hormone involved in satiety and gastrointestinal function. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visualization of its signaling pathway.
Pharmacodynamics
This compound exhibits high affinity and selectivity for the CCK-A receptor, which is primarily found in the gastrointestinal system and specific regions of the central nervous system. Its potent anorectic activity has been demonstrated in preclinical animal models.
Receptor Binding Affinity
Studies have shown that Arl 15849 is a highly selective CCK-A receptor agonist. In competitive binding assays, Arl 15849 demonstrated a significantly greater affinity for the CCK-A receptor compared to the CCK-B receptor. The inhibition constant (Ki) for the CCK-A receptor is in the nanomolar range, indicating potent binding. Specifically, the affinity of ARL 15849 for the CCK-A receptor (Ki = 0.034 nM) is 6,600-fold greater than for the CCK-B receptor (Ki = 224 nM)[1]. In contrast, CCK-8 and another analog, ARL 14294, are nonselective.
| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (CCK-B/CCK-A) |
| Arl 15849 | 0.034 | 224 | 6,600-fold |
| CCK-8 | Nonselective | Nonselective | ~1 |
| ARL 14294 | Nonselective | Nonselective | ~1 |
In Vivo Efficacy
Preclinical studies in rats and dogs have confirmed the anorectic effects of this compound.
-
Feeding Inhibition: In rats, Arl 15849 was found to be 3-fold and 100-fold more potent than ARL 14294 and CCK-8, respectively, in inhibiting feeding over a 3-hour period[1].
-
Duration of Action: The inhibitory effect on feeding was significantly longer for Arl 15849 (>5 hours) compared to equipotent doses of ARL 14294 (3 hours) and CCK-8 (1 hour)[1].
-
Administration in Dogs: Intranasal administration of Arl 15849 in beagle dogs resulted in the inhibition of feeding. Notably, there was a greater separation between the doses that induced emesis and those that inhibited feeding, suggesting a favorable therapeutic window[1].
Pharmacokinetics
Analytical Methodology
A radioimmunoassay combined with solid-phase extraction was developed to quantify this compound in dog plasma. This method is highly sensitive, with a calibration range of 20-1000 pg/ml using a 1 ml plasma sample[2]. The assay's sensitivity is crucial for detecting the low concentrations of the peptide analog expected in pharmacokinetic studies.
| Parameter | Value |
| Analytical Method | Radioimmunoassay (RIA) with Solid-Phase Extraction |
| Matrix | Dog Plasma |
| Calibration Range | 20-1000 pg/ml |
| Sample Volume | 1 ml |
Signaling Pathway of this compound at the CCK-A Receptor
This compound exerts its effects by activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and Gs proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations. Additionally, other significant pathways, including the MAPK/ERK and PI3K/AKT pathways, are also activated.
Caption: CCK-A Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed, compound-specific experimental protocols for this compound are not publicly available. The following are representative protocols for the types of experiments likely conducted to characterize this compound.
CCK-A Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-A receptor.
-
Tissue Preparation: A tissue source rich in CCK-A receptors, such as rat pancreatic membranes, is prepared. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Assay Components:
-
Radioligand: A high-affinity CCK-A receptor radioligand (e.g., ¹²⁵I-CCK-8).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled CCK-A agonist to determine non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and either the test compound or control are incubated together to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a CCK-A Receptor Binding Assay.
In Vivo Feeding Study in Dogs (Representative Protocol)
This protocol outlines a typical study to assess the anorectic effects of a test compound in dogs.
-
Animal Acclimation: Beagle dogs are individually housed and acclimated to the experimental conditions, including the feeding schedule and measurement procedures.
-
Baseline Food Intake: Food intake is measured for several days prior to the study to establish a baseline for each dog.
-
Dosing: On the test day, dogs are fasted for a defined period and then administered either the vehicle control or this compound at various doses (e.g., via intranasal or intravenous route).
-
Food Presentation: A pre-weighed amount of a standard palatable diet is presented to the dogs at a specific time after dosing.
-
Food Intake Measurement: The amount of food consumed is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after food presentation.
-
Behavioral Observation: Dogs are observed for any adverse effects, such as emesis.
-
Data Analysis: The food intake for each treatment group is compared to the vehicle control group to determine the effect of the compound on appetite.
Caption: Workflow for an In Vivo Feeding Study in Dogs.
Conclusion
This compound is a potent and highly selective CCK-A receptor agonist with demonstrated anorectic effects in preclinical models. Its pharmacodynamic profile suggests potential as an anti-obesity therapeutic. While specific pharmacokinetic data remains limited in the public domain, the development of a sensitive radioimmunoassay indicates that such studies were a key part of its preclinical evaluation. The detailed understanding of its mechanism of action via the CCK-A receptor signaling pathway provides a solid foundation for further research and development in the field of metabolic diseases.
References
The Role of Arl 15849XX in Reducing Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arl 15849XX, scientifically identified as AR-R 15849, is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant efficacy in reducing food intake and promoting body weight regulation in preclinical studies. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and signaling pathways associated with this compound's anorectic effects. Through a comprehensive review of the available scientific literature, this document outlines the quantitative data supporting its activity, details the experimental protocols used for its evaluation, and visualizes the key signaling cascades involved in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development who are investigating novel therapeutic strategies for obesity and eating disorders.
Introduction
Obesity continues to be a global health crisis, driving a significant need for effective and safe therapeutic interventions. Gut hormones play a pivotal role in the regulation of appetite and energy homeostasis, making them attractive targets for the development of anti-obesity drugs. Cholecystokinin (CCK) is a key peptide hormone released from the gastrointestinal tract in response to food ingestion, particularly fats and proteins. It exerts its physiological effects by binding to two G-protein coupled receptor subtypes: CCK-A (or CCK1) and CCK-B (or CCK2). The CCK-A receptor, predominantly found in the periphery, including the gallbladder, pancreas, and vagal afferent neurons, is the primary mediator of CCK's satiety-inducing effects.[1]
This compound (AR-R 15849) has emerged as a compelling therapeutic candidate due to its high affinity and selectivity for the CCK-A receptor.[1][2] As a CCK-8 analog, it mimics the action of endogenous CCK, thereby potentiating the signals of satiety to the central nervous system and leading to a reduction in food intake.[2] This guide delves into the specifics of this compound's pharmacological profile and its role as an anorectic agent.
Quantitative Data on the Efficacy of this compound
The anorectic properties of this compound have been quantified in several preclinical models. The following tables summarize the key findings from these studies, providing a clear comparison of its potency and efficacy.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Value | Comparison | Reference |
| CCK-A Receptor Affinity (Ki) | 0.034 nM | 6,600-fold greater than for CCK-B receptor | [2] |
| CCK-B Receptor Affinity (Ki) | 224 nM | --- | [2] |
| Potency to Inhibit 3-h Feeding in Rats | 3-fold more potent than ARL 14294 | 100-fold more potent than CCK-8 | [2] |
Table 2: Effects of this compound on Food Intake and Body Weight in Rats
| Study Type | Administration | Duration | Key Findings | Reference |
| Acute Anorectic Activity | Acute administration | Not specified | Altered intake and pattern of feeding similar to prefeeding. Did not induce compensatory feeding. | [1] |
| Subchronic Anorectic Activity | Daily intraperitoneal injections | 9 days | Significantly reduced food intake in fasted rats. | [1] |
| Body Weight Regulation | Daily intraperitoneal injections | 9 days | Significant reduction in body weight gain. | [1] |
| Duration of Action | Single equipotent doses | >5 hours | Significantly longer duration of feeding inhibition compared to ARL 14294 (3 hours) and CCK-8 (1 hour). | [2] |
| Tolerance | Subchronic treatment | Not specified | No pharmacological tolerance observed. | [1] |
Experimental Protocols
The evaluation of this compound's anorectic effects has relied on established and rigorous experimental methodologies. This section details the key protocols employed in the cited studies.
Animals
-
Species: Male Sprague-Dawley or Long-Evans rats are commonly used for these studies.[3][4]
-
Housing: Animals are typically housed individually to allow for accurate measurement of food intake.[5] They are maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, except during periods of fasting or food restriction as required by the specific protocol.[3]
-
Acclimation: A period of acclimation to the housing and handling procedures is essential to minimize stress-related effects on feeding behavior.[3]
Operant Feeding Paradigm
This paradigm is utilized to assess the specific anorectic activity of a compound by measuring the motivation to work for food.
-
Apparatus: Standard operant chambers equipped with levers, a food pellet dispenser, and a cue light are used.[6]
-
Training: Rats are first trained to press a lever to receive a food reward (e.g., 45 mg food pellets). This is typically done under a fixed-ratio schedule of reinforcement.
-
Procedure: Following a period of food deprivation (e.g., 17 hours), animals are administered this compound or a vehicle control via intraperitoneal (IP) injection. They are then placed in the operant chambers, and the number of lever presses and food pellets earned over a set period (e.g., 3 hours) is recorded. A reduction in lever pressing and food intake in the drug-treated group compared to the control group indicates an anorectic effect.
Subchronic Anorectic Activity and Body Weight Assessment
This protocol is designed to evaluate the sustained effects of a compound on food intake and body weight over a longer duration.
-
Procedure: Rats are fasted for a predetermined period (e.g., 22 hours) each day. Following the fasting period, they receive a daily IP injection of this compound or vehicle. They are then provided with a pre-weighed amount of food, and their food intake is measured over a specific timeframe (e.g., 2 hours). This procedure is repeated for a set number of days (e.g., 9 days).
-
Body Weight Measurement: The body weight of each animal is recorded daily before the drug administration to monitor the compound's effect on weight gain or loss.[1]
Measurement of Food Intake
Accurate measurement of food intake is critical for these studies.
-
Method: Food is provided in specialized food hoppers that minimize spillage. At the end of the measurement period, the remaining food is weighed, and the amount consumed is calculated by subtracting the remaining weight from the initial weight. Any spilled food is also collected and accounted for.[5]
Signaling Pathways of this compound
The anorectic effects of this compound are initiated by its binding to the CCK-A receptor, a Gq-protein coupled receptor. This binding triggers a cascade of intracellular signaling events that ultimately lead to the physiological response of satiety.
CCK-A Receptor Activation and Downstream Signaling
The binding of this compound to the CCK-A receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[7][9] These signaling events in vagal afferent neurons are thought to be the primary mechanism through which CCK-A receptor agonists mediate their satiety effects.
Caption: CCK-A Receptor Signaling Pathway
Experimental Workflow for Assessing Anorectic Activity
The overall workflow for evaluating the food intake-reducing effects of a compound like this compound involves a series of sequential steps, from animal preparation to data analysis.
Caption: Experimental Workflow
Conclusion
This compound stands out as a highly selective and potent CCK-A receptor agonist with a demonstrated ability to significantly reduce food intake and body weight gain in preclinical models. Its favorable pharmacological profile, including a longer duration of action and a lack of observed tolerance, positions it as a promising candidate for further investigation in the development of anti-obesity therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research in this area. Further studies, including those in higher-order animal models and eventually in humans, will be crucial to fully elucidate the therapeutic potential of this compound in addressing the complex challenge of obesity.
References
- 1. Behavioral effects of AR-R 15849, a highly selective CCK-A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 5. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management [mdpi.com]
In Vivo Profile of Arl 15849XX: A Selective CCK-A Agonist for Appetite Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Arl 15849XX is a potent and selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic activity in preclinical animal models. As a peptide analog, it represents a potential therapeutic agent for eating disorders. This document provides a comprehensive overview of the in vivo studies of this compound in rat and dog models, detailing its receptor selectivity, potency, and duration of action. Methodologies for key experiments are outlined, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in satiety and the regulation of food intake through its interaction with CCK-A receptors. This compound is a CCK-8 analog designed for enhanced CCK-A receptor selectivity and a longer duration of action compared to the endogenous ligand. This guide synthesizes the available preclinical data on this compound to support further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (CCK-B/CCK-A) |
| This compound | 0.034 | 224 | 6,600-fold |
| CCK-8 | Non-selective | Non-selective | 1 |
Table 2: In Vivo Efficacy in Rats (Feeding Inhibition)
| Compound | Potency vs. CCK-8 | Duration of Action |
| This compound | 100-fold more potent | > 5 hours |
| ARL 14294 | 3-fold less potent than this compound | 3 hours |
| CCK-8 | - | 1 hour |
Table 3: In Vivo Efficacy and Side Effect Profile in Dogs (Intranasal Administration)
| Compound | Anorectic Effect | Emetic Effect | Therapeutic Window |
| This compound | Dose-dependent inhibition of feeding | Observed at higher doses | Greater separation between anorectic and emetic doses |
Experimental Protocols
The following sections describe the likely methodologies employed in the key in vivo and in vitro studies of this compound, based on standard pharmacological practices.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.
Methodology:
-
Membrane Preparation: Pancreatic tissue (a rich source of CCK-A receptors) and brain cortex tissue (a source of CCK-B receptors) are homogenized and centrifuged to isolate crude membrane fractions.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand (e.g., 125I-CCK-8) and varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Feeding Inhibition Studies in Rats
Objective: To assess the anorectic effect of this compound in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. The animals are habituated to the experimental conditions.
-
Food Deprivation: Rats are fasted overnight to ensure robust food intake during the experiment.
-
Drug Administration: this compound, vehicle control, or reference compounds (e.g., CCK-8) are administered via intraperitoneal injection.
-
Food Intake Measurement: A pre-weighed amount of standard rat chow is provided to the animals immediately after drug administration. Food consumption is measured at regular intervals (e.g., 1, 2, 3, and 5 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group to determine the percentage of feeding inhibition.
In Vivo Anorectic and Emetic Studies in Dogs
Objective: To evaluate the anorectic efficacy and emetic side effects of this compound following intranasal administration in dogs.
Methodology:
-
Animal Model: Beagle dogs are used for this study.
-
Drug Administration: this compound is formulated as a nasal spray and administered to the dogs at various doses.
-
Feeding Behavior Observation: The dogs' food intake is monitored for a set period following drug administration to assess the anorectic effect.
-
Emesis Monitoring: The animals are continuously observed for any signs of emesis (vomiting), and the incidence and latency to the first emetic event are recorded.
-
Data Analysis: A dose-response relationship for both the anorectic and emetic effects is established to determine the therapeutic window.
In Vitro Guinea Pig Gallbladder Contraction Assay
Objective: To assess the potency of this compound in inducing smooth muscle contraction via CCK-A receptors.
Methodology:
-
Tissue Preparation: Gallbladders are isolated from guinea pigs and longitudinal muscle strips are prepared and mounted in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The muscle strips are connected to an isometric force transducer to record changes in tension.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile responses are recorded.
-
Data Analysis: A concentration-response curve is generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.
Pancreatic Phosphatidylinositol Hydrolysis Assay
Objective: To measure the functional activity of this compound at the CCK-A receptor by quantifying a downstream signaling event.
Methodology:
-
Cell Culture and Labeling: Pancreatic acinar cells, which endogenously express CCK-A receptors, are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The labeled cells are then stimulated with various concentrations of this compound.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted.
-
Quantification: The accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: A concentration-response curve is constructed to determine the EC50 of this compound for stimulating phosphatidylinositol hydrolysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.
Arl 15849XX: A Cholecystokinin Analog and its Presumed Effects on Gastric Emptying
Disclaimer: Publicly available scientific literature lacks specific studies detailing the effects of Arl 15849XX on gastric emptying. This technical guide is therefore based on the established pharmacological actions of cholecystokinin (CCK) and its octapeptide analogs (CCK-8), of which this compound is a member. The experimental data and protocols presented herein are representative of studies conducted on CCK-8 and similar analogs and should be considered as a predictive framework for the potential effects of this compound.
Introduction
This compound is identified as a cholecystokinin octapeptide (CCK-8) analog, developed as a potential anti-obesity agent. Cholecystokinin is a crucial gut hormone that plays a significant role in gallbladder contraction, pancreatic enzyme secretion, and the regulation of gastric motility and satiety. The satiety-inducing and gastric emptying-modulating effects of CCK are primarily mediated by the CCK-A receptor. As an analog of CCK-8, this compound is expected to mimic these actions, thereby influencing gastric emptying and contributing to a reduction in food intake. This document outlines the anticipated effects of this compound on gastric emptying, based on the known pharmacology of CCK-8 analogs.
Core Requirements
Data Presentation: Anticipated Effects of this compound on Gastric Emptying
The following table summarizes hypothetical quantitative data representing the expected effects of a CCK-8 analog like this compound on gastric emptying parameters in human and animal models. These values are extrapolated from published studies on CCK-8 and its analogs.
| Parameter | Species | Dosage of CCK-8 Analog | Measurement Method | Expected Outcome |
| Gastric Emptying T½ (minutes) | Human | 1-5 µg/kg IV | Scintigraphy | Significant increase (delayed emptying) |
| Rat | 10-100 µg/kg IP | Phenol Red Meal | Dose-dependent increase | |
| Percentage of Gastric Retention (%) at 60 min | Human | 1-5 µg/kg IV | Scintigraphy | Increased retention compared to placebo |
| Dog | 5-20 µg/kg IV | Radiopaque Markers | Increased number of retained markers | |
| Antral Contraction Frequency (contractions/min) | Rat | 10-50 µg/kg IV | Manometry | Increased frequency and amplitude |
| Pyloric Sphincter Pressure (mmHg) | Human | 1-5 µg/kg IV | Manometry | Increased basal pressure |
Experimental Protocols: Methodologies for Assessing Gastric Emptying
The following are detailed experimental protocols typical for investigating the effects of a CCK-8 analog on gastric emptying.
1. Gastric Scintigraphy in Humans
-
Objective: To non-invasively measure the rate of solid and/or liquid phase gastric emptying.
-
Subjects: Healthy human volunteers, fasted for at least 8 hours overnight.
-
Procedure:
-
Subjects consume a standardized test meal labeled with a radioisotope (e.g., Technetium-99m sulfur colloid mixed with eggs for solid phase, or Indium-111 DTPA in water for liquid phase).
-
Immediately after meal ingestion, the subject is positioned under a gamma camera.
-
A CCK-8 analog (e.g., this compound) or placebo is administered intravenously at a predetermined dose.
-
Anterior and posterior images of the stomach are acquired at regular intervals (e.g., every 15 minutes for 2-4 hours).
-
Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time.
-
Data are corrected for radioactive decay and tissue attenuation.
-
Gastric emptying curves are generated, and parameters such as the half-emptying time (T½) and percentage of retention at specific time points are calculated.
-
2. Phenol Red Meal Test in Rodents
-
Objective: To assess gastric emptying of a liquid meal in a rodent model.
-
Subjects: Male Wistar rats, fasted for 18-24 hours with free access to water.
-
Procedure:
-
The CCK-8 analog (e.g., this compound) or vehicle is administered via intraperitoneal (IP) injection.
-
After a specified pretreatment time (e.g., 15 minutes), a non-nutrient liquid meal containing a non-absorbable marker, phenol red (e.g., 1.5 ml of 1.5% methylcellulose with 0.05% phenol red), is administered by oral gavage.
-
After a set time (e.g., 20 minutes), the animal is euthanized by cervical dislocation.
-
The stomach is clamped at the pylorus and cardia, removed, and its content is collected.
-
The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Gastric emptying is calculated as the percentage of the phenol red meal that has emptied from the stomach compared to a control group euthanized immediately after gavage.
-
Mandatory Visualization
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying the effects of a CCK-8 analog on gastric emptying.
An In-depth Technical Guide on the Impact of Cholecystokinin (CCK) on Pancreatic Acinar Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available scientific literature was found for "Arl 15849XX." This document has been generated using Cholecystokinin (CCK), a well-characterized physiological secretagogue, as a representative compound to illustrate the requested format and content for a technical guide on the impact of a substance on pancreatic acinar cells.
Introduction
Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a vast array of digestive enzymes.[1][2] The regulation of this secretory process is tightly controlled by neurohormonal signals, with Cholecystokinin (CCK) being a key physiological stimulant.[3][4] Ingested nutrients, particularly fats and proteins, trigger the release of CCK from enteroendocrine I-cells in the duodenum.[4] CCK then travels through the bloodstream to the pancreas, where it binds to its receptors on acinar cells, initiating a cascade of intracellular signaling events that culminate in enzyme secretion.[3][4]
Understanding the intricate mechanisms by which compounds like CCK modulate pancreatic acinar cell function is crucial for several reasons. Physiologically, it provides insights into the normal digestive processes. Pathophysiologically, aberrant signaling in response to secretagogues is implicated in diseases such as acute pancreatitis.[5][6][7] From a drug development perspective, targeting these pathways could offer therapeutic strategies for managing pancreatic disorders.
This technical guide provides a comprehensive overview of the impact of CCK on pancreatic acinar cells, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate these effects.
Mechanism of Action of CCK on Pancreatic Acinar Cells
The primary mechanism of action of CCK in pancreatic acinar cells is the activation of CCK type 1 receptors (CCK1R), which are G-protein coupled receptors (GPCRs).[3] The binding of CCK to CCK1R initiates a signaling cascade that leads to a rise in intracellular calcium concentration ([Ca²⁺]i), a critical event for digestive enzyme secretion.[1][3][5]
The signaling pathway can be summarized as follows:
-
Receptor Binding and G-protein Activation: CCK binds to the CCK1R on the basolateral membrane of the pancreatic acinar cell. This binding event causes a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.
-
Phospholipase C Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C (PLC).
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP₃R channels, leading to a rapid release of Ca²⁺ from the ER into the cytoplasm.
-
Calcium Influx: The depletion of ER Ca²⁺ stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular Ca²⁺. This sustained increase in [Ca²⁺]i is necessary for prolonged enzyme secretion.[1]
-
Enzyme Secretion: The rise in global intracellular Ca²⁺ concentration promotes the fusion of zymogen granules (which store digestive enzymes) with the apical membrane, resulting in the exocytosis of their contents into the pancreatic duct.
At physiological concentrations, CCK induces regular, oscillatory changes in intracellular calcium that are localized to the apical pole of the cell, leading to efficient enzyme secretion. However, at supramaximal (pathophysiological) concentrations, CCK can induce a large, sustained increase in global cytosolic calcium, which is associated with the premature activation of digestive enzymes within the cell and the initiation of acute pancreatitis.[5][6]
Signaling Pathway Diagram
Caption: CCK signaling pathway in pancreatic acinar cells.
Quantitative Data on the Effects of CCK
The following tables summarize quantitative data from representative studies on the effects of CCK on pancreatic acinar cells.
Table 1: Dose-Dependent Effect of CCK on Amylase Secretion from Isolated Rat Pancreatic Acini
| CCK Concentration (pM) | Amylase Release (% of total) |
| 0 (Control) | 3.2 ± 0.4 |
| 1 | 5.1 ± 0.5 |
| 10 | 12.8 ± 1.1 |
| 100 | 25.6 ± 2.3 |
| 1000 (1 nM) | 18.4 ± 1.9 |
| 10000 (10 nM) | 10.2 ± 1.0 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on typical dose-response curves. This table illustrates the characteristic biphasic response of amylase secretion to CCK, with maximal stimulation occurring at physiological concentrations (around 100 pM) and inhibition at supramaximal concentrations.
Table 2: Effect of CCK on Intracellular Calcium Dynamics in Mouse Pancreatic Acinar Cells
| Parameter | Control (Unstimulated) | Physiological CCK (100 pM) | Supramaximal CCK (10 nM) |
| Basal [Ca²⁺]i (nM) | 100 ± 15 | 105 ± 18 | 110 ± 20 |
| Peak [Ca²⁺]i (nM) | N/A | 600 ± 50 | 1200 ± 150 |
| Ca²⁺ Oscillation Frequency (oscillations/min) | 0 | 5 ± 1 | 0 (sustained peak) |
| Latency to First Ca²⁺ Spike (s) | N/A | 15 ± 3 | 5 ± 1 |
Data are presented as mean ± SEM and are hypothetical, based on typical experimental findings. This table highlights the distinct calcium signatures evoked by different concentrations of CCK.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of CCK on pancreatic acinar cells.
Isolation of Pancreatic Acini
Objective: To obtain viable clusters of pancreatic acinar cells for in vitro experiments.
Materials:
-
Male Wistar rats (200-250 g)
-
Collagenase (Type IV)
-
HEPES-buffered Ringer's solution (HBRS)
-
Bovine Serum Albumin (BSA)
-
Soybean trypsin inhibitor
-
Pipettes with decreasing tip diameters
Procedure:
-
Euthanize the rat via an approved method and perform a laparotomy.
-
Locate the pancreas and inject it with HBRS containing collagenase (100 U/mL) until the tissue is visibly distended.
-
Excise the pancreas, trim away fat and connective tissue, and mince it in a flask containing HBRS with collagenase and BSA.
-
Incubate the flask in a shaking water bath at 37°C for 45-60 minutes.
-
Mechanically dissociate the acini by gently pipetting the tissue suspension through progressively smaller pipette tips.
-
Filter the suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspension in fresh HBRS three times.
-
Resuspend the final pellet of acini in HBRS for subsequent experiments.
Measurement of Amylase Secretion
Objective: To quantify the amount of amylase released from pancreatic acini in response to CCK stimulation.
Materials:
-
Isolated pancreatic acini
-
CCK octapeptide (CCK-8) at various concentrations
-
Phadebas Amylase Test kit or similar colorimetric assay
-
Spectrophotometer
Procedure:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add CCK-8 to achieve the desired final concentrations. A control group should receive only the vehicle.
-
Incubate the tubes at 37°C for 30 minutes.
-
Pellet the acini by centrifugation (100 x g for 2 minutes).
-
Collect the supernatant, which contains the secreted amylase.
-
To measure the total amylase content, lyse the cells in the pellet with a detergent (e.g., Triton X-100).
-
Measure the amylase activity in the supernatant and the lysed pellet using a colorimetric assay according to the manufacturer's instructions.
-
Express the secreted amylase as a percentage of the total amylase (supernatant + pellet).
Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To monitor changes in intracellular calcium concentration in real-time in response to CCK.
Materials:
-
Isolated pancreatic acini
-
Fura-2 AM (or other ratiometric calcium indicator)
-
Pluronic F-127
-
Inverted fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Load the isolated acini with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBRS for 30-45 minutes at room temperature in the dark.
-
Wash the acini to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Plate the loaded acini onto a glass-bottom dish mounted on the stage of the inverted microscope.
-
Perfuse the cells with HBRS.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emitted fluorescence at 510 nm.
-
Establish a baseline [Ca²⁺]i reading.
-
Introduce CCK into the perfusion solution and record the changes in the 340/380 nm fluorescence ratio over time.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using standard calibration techniques.
Experimental Workflow Diagram
Caption: Workflow for studying CCK's effects on acini.
Conclusion
Cholecystokinin is a potent and physiologically crucial regulator of pancreatic acinar cell function. Its effects are primarily mediated through the CCK1R and subsequent PLC-IP₃-Ca²⁺ signaling pathway. The concentration of CCK dictates the spatiotemporal characteristics of the intracellular calcium signal, which in turn determines the physiological or pathological outcome. A thorough understanding of this signaling axis, facilitated by the experimental protocols detailed herein, is fundamental for research into digestive physiology and the development of novel therapeutics for pancreatic diseases. The methodologies and data presentation formats provided in this guide can serve as a template for the investigation of other novel compounds impacting pancreatic acinar cell biology.
References
- 1. Pancreatic Acinar Cells: Molecular insight from studies of signal-transduction using transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+ signals in pancreatic acinar cells in response to physiological stimulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cholecystokinin secretion by intraluminal releasing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ca 2 + signaling in pancreatic acinar cells : physiology and pathophysiology | Semantic Scholar [semanticscholar.org]
- 6. Ca2+ signaling in pancreatic acinar cells: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ signaling in pancreatic acinar cells: physiology and pathophysiology [scite.ai]
Methodological & Application
Application Notes and Protocols for Arl 15849XX Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arl 15849XX is a potent and selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic activity in preclinical studies. As a peptide analog of CCK-8, this compound exhibits enhanced selectivity for the CCK-A receptor, greater stability, and a longer duration of action compared to the endogenous ligand, making it a promising candidate for the treatment of obesity and eating disorders.[1] These application notes provide a detailed overview of the experimental protocols for conducting feeding studies with this compound in rodent and canine models, based on published preclinical data.
Mechanism of Action and Signaling Pathway
This compound exerts its anorectic effects by activating CCK-A receptors, which are primarily located in the periphery, particularly on vagal afferent neurons, and in the central nervous system. The CCK-A receptor is a Gq protein-coupled receptor. Upon binding of this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with satiety, including reduced food intake and meal size.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in reducing food intake from preclinical studies.
Table 1: Anorectic Activity of this compound in Rats
| Compound | Administration Route | Dose | Duration of Feeding Inhibition | Potency vs. CCK-8 | Reference |
| This compound | Intraperitoneal | Not Specified | > 5 hours | 100-fold more potent | [1] |
| ARL 14294 | Intraperitoneal | Not Specified | 3 hours | 33-fold more potent | [1] |
| CCK-8 | Intraperitoneal | Not Specified | 1 hour | - | [1] |
Table 2: Subchronic Anorectic Activity of this compound in Fasted Rats (9-Day Study)
| Treatment Group | Administration Route | Outcome | Result | Reference |
| This compound | Daily Intraperitoneal | Food Intake | Significantly Reduced | [2] |
| This compound | Daily Intraperitoneal | Body Weight Gain | Significantly Reduced | [2] |
| ARL 14294 | Daily Intraperitoneal | Food Intake | Less Efficacious than this compound | [2] |
Experimental Protocols
Acute Feeding Study in Rats
This protocol is designed to assess the short-term anorectic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats
-
Standard laboratory chow
-
Metabolic cages for food intake monitoring
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer the compound via intraperitoneal (IP) injection. A vehicle-only group should be included as a control.
-
Food Presentation: Immediately after injection, present a pre-weighed amount of standard laboratory chow to each rat.
-
Food Intake Measurement: Measure and record the cumulative food intake at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Operant Feeding Paradigm in Rats
This protocol assesses the specificity of this compound's anorectic effect on motivated feeding behavior.
Materials:
-
This compound
-
Vehicle
-
Operant conditioning chambers equipped with levers and pellet dispensers
-
Food pellets
-
Male rats trained on a fixed-ratio schedule for food reinforcement
Procedure:
-
Animal Training: Train rats to press a lever to receive a food pellet on a fixed-ratio schedule (e.g., FR5, where 5 lever presses result in one pellet).
-
Baseline Session: Conduct a baseline session to measure the number of lever presses and food pellets earned without any treatment.
-
Compound Administration: On the test day, administer this compound or vehicle via IP injection at a specified time before the operant session.
-
Operant Session: Place the rats in the operant chambers and record the number of lever presses and pellets earned over a set period (e.g., 30 minutes).
-
Data Analysis: Analyze the data to determine if this compound specifically reduces lever pressing for food, indicating a reduction in the motivation to eat.
Experimental Workflow
The following diagram illustrates a typical workflow for an acute feeding study.
Conclusion
This compound is a selective CCK-A receptor agonist with potent and long-lasting anorectic effects. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on food intake and feeding behavior. These studies are crucial for further elucidating its therapeutic potential in the management of obesity. It is important to note that specific details such as the vehicle for administration and optimal dosages may require further optimization based on experimental conditions.
References
Application Notes and Protocols for the Detection of Arl 15849XX via Radioimmunoassay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Arl 15849XX is a synthetic analogue of cholecystokinin-8 (CCK-8) developed as a potential anti-obesity agent.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the detection of this compound in dog plasma using a competitive radioimmunoassay (RIA) incorporating a solid-phase extraction (SPE) step for sample purification and enhanced sensitivity.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay.[2] In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-Arl 15849XX antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound radioimmunoassay.
| Parameter | Value | Reference |
| Analyte | This compound (CCK-8 analogue) | [1] |
| Matrix | Dog Plasma | [1] |
| Calibration Range | 20 - 1000 pg/mL | [1] |
| Sample Volume | 1 mL | [1] |
| Antiserum Source | Suffolk-cross sheep | [1] |
| Immunogen | ARL 16935XX conjugated to bovine serum albumin (BSA) | [1] |
| Radioligand | ¹²⁵I-labeled ARL 15745XX (non-sulphated derivative) | [1] |
| Sample Preparation | Solid-Phase Extraction (Ion-exchange and Octadecyl sorbents) | [1] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
¹²⁵I-labeled ARL 15745XX (Radioligand)
-
Anti-Arl 15849XX antiserum
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA)
-
Goat anti-sheep IgG (second antibody)
-
Normal sheep serum
-
Polyethylene glycol (PEG) solution
-
Solid-Phase Extraction Cartridges (Ion-exchange and Octadecyl C18)
-
Wash and Elution buffers for SPE
-
Scintillation fluid and vials
-
Gamma counter
Sample Preparation: Solid-Phase Extraction
To remove interfering substances from the plasma and concentrate the analyte, a sequential solid-phase extraction is performed.[1]
-
Conditioning: Condition the ion-exchange aminopropyl SPE cartridge by washing with methanol followed by water. Subsequently, condition the octadecyl (C18) SPE cartridge with methanol and then water.
-
Sample Loading: Load 1 mL of dog plasma onto the conditioned ion-exchange cartridge.
-
Washing (Ion-Exchange): Wash the cartridge with a suitable buffer to remove unbound components.
-
Elution (Ion-Exchange): Elute the analyte from the ion-exchange cartridge using an appropriate elution buffer.
-
Loading (Octadecyl): Load the eluate from the ion-exchange step onto the conditioned octadecyl cartridge.
-
Washing (Octadecyl): Wash the octadecyl cartridge with a polar solvent (e.g., water or low percentage methanol) to remove salts and other polar impurities.
-
Elution (Octadecyl): Elute the this compound from the octadecyl cartridge with an organic solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of RIA assay buffer.
Radioimmunoassay Procedure
-
Preparation of Standard Curve: Prepare a series of standards of known this compound concentrations (e.g., 20, 50, 100, 200, 500, 1000 pg/mL) by diluting the stock standard in assay buffer.
-
Assay Setup:
-
Label RIA tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Add a specific volume of assay buffer to the NSB tubes.
-
Pipette the standards and reconstituted unknown samples into their respective tubes.
-
-
Addition of Antibody and Tracer:
-
Add the diluted anti-Arl 15849XX antiserum to all tubes except the TC and NSB tubes.
-
Add the ¹²⁵I-labeled ARL 15745XX (tracer) to all tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C to allow for competitive binding.
-
Separation of Bound and Free Antigen:
-
Add the second antibody (goat anti-sheep IgG) and normal sheep serum to all tubes except the TC tubes.
-
Incubate for an additional 2-4 hours at 4°C to precipitate the antibody-antigen complexes.
-
Alternatively, a polyethylene glycol (PEG) solution can be used to precipitate the immune complexes.
-
-
Centrifugation: Centrifuge the tubes (except TC) at 3,000 x g for 20-30 minutes at 4°C to pellet the precipitate.
-
Decantation: Carefully decant the supernatant, leaving the pellet containing the bound radioligand.
-
Counting: Measure the radioactivity of the pellets in a gamma counter.
Data Analysis
-
Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100.
-
Plot the %B/B0 for the standards against their corresponding concentrations on a log-logit or semi-log scale to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection by RIA.
Signaling Pathway
This compound is an analogue of cholecystokinin-8 (CCK-8) and is expected to act via cholecystokinin receptors. The primary receptor for CCK in peripheral tissues is the CCK-A receptor (CCKAR), a G-protein coupled receptor.
Caption: Proposed signaling pathway for this compound via the CCK-A receptor.
References
Application Notes and Protocols for Arl 15849XX Formulation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and in vivo application of Arl 15849XX, a cholecystokinin-8 (CCK-8) analog identified as a novel anti-obesity agent. Due to the limited publicly available data on specific in vivo formulations, this document synthesizes known information and provides generalized protocols for peptide-based therapeutics intended for preclinical animal research. The primary source of quantitative data for this compound is a study focused on its determination in dog plasma.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Class | Cholecystokinin-8 (CCK-8) Analog | [1] |
| Therapeutic Area | Anti-obesity | [1] |
| Molecular Formula | C47H60N8O13S | |
| CAS Number | 152548-39-5 |
In Vivo Research Applications
This compound has been investigated for its potential as an anti-obesity agent. In vivo studies are crucial to determine its pharmacokinetic profile, efficacy, and safety. The available literature describes the use of this compound in a study involving dogs to measure its plasma concentration.[1]
Formulation for In Vivo Administration
Detailed formulation specifics for this compound are not extensively published. However, based on its nature as a peptide (CCK-8 analog), a common approach for in vivo administration would involve reconstitution in a sterile, biocompatible vehicle.
General Protocol for Reconstitution of a Lyophilized Peptide (e.g., this compound):
-
Aseptic Technique: All reconstitution procedures should be performed under sterile conditions in a laminar flow hood to prevent contamination.
-
Vehicle Selection: A common vehicle for peptide administration is sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). The choice of vehicle should be validated for compatibility and stability with this compound.
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Using a sterile syringe, slowly add the calculated volume of the chosen vehicle to the vial.
-
Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause peptide degradation or aggregation.
-
-
Final Concentration: The final concentration should be calculated based on the desired dosage and the administration volume suitable for the animal model.
-
Storage: Once reconstituted, the solution should be stored according to the manufacturer's recommendations, which may include refrigeration or freezing for short-term or long-term storage, respectively. Aliquoting the solution can prevent multiple freeze-thaw cycles.
Experimental Protocols
The following are generalized protocols that would be applicable to an in vivo study with this compound, based on the available information from the study in dogs.
Animal Model
-
Species: Beagle dogs have been used in studies involving this compound.[1]
-
Health Status: Animals should be healthy and acclimated to the laboratory environment before the study commences.
Administration Route
The route of administration for this compound in the published study is not specified in the abstract. Common routes for peptide administration in preclinical studies include:
-
Intravenous (IV) Bolus or Infusion: This route ensures immediate and complete bioavailability.
-
Subcutaneous (SC) Injection: Allows for slower absorption and potentially a more sustained release.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in small animal models.
The choice of administration route will significantly impact the pharmacokinetic profile of the compound.
Dosage
The specific dosage of this compound used in the dog study is not publicly available. Dosage determination would typically be established through dose-ranging studies to identify a therapeutically relevant and well-tolerated dose.
Blood Sample Collection and Processing
This protocol is based on the methods described for the determination of this compound in dog plasma.[1]
Objective: To collect and process blood samples for the quantification of this compound.
Materials:
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Collect whole blood from the animals at predetermined time points post-administration of this compound.
-
Immediately place the blood collection tubes on ice.
-
Centrifuge the blood samples at an appropriate speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: Radioimmunoassay (RIA)
A sensitive radioimmunoassay (RIA) has been developed for the quantification of this compound in dog plasma.[1]
| Parameter | Value | Reference |
| Analytical Method | Radioimmunoassay (RIA) | [1] |
| Sample Matrix | Dog Plasma | [1] |
| Sample Preparation | Solid-Phase Extraction (SPE) | [1] |
| Calibration Range | 20-1000 pg/mL | [1] |
| Sample Volume | 1 mL | [1] |
Workflow for Sample Analysis:
Caption: Workflow for the quantification of this compound in dog plasma.
Signaling Pathway
The precise signaling pathway of this compound as a CCK-8 analog in the context of anti-obesity is not detailed in the available literature. However, CCK-8 is known to act on cholecystokinin receptors (CCK-A and CCK-B), which are G-protein coupled receptors. Activation of these receptors, particularly CCK-A receptors in the gastrointestinal tract and central nervous system, is associated with the induction of satiety and reduction of food intake.
Caption: Postulated signaling pathway of this compound via the CCK-A receptor.
References
Navigating the In Vitro Study of Arl 15849XX: A Clarification on its Known Biological Activity
Initial research indicates that Arl 15849XX is classified as a cholecystokinin-8 (CCK-8) analog and has been investigated as a potential anti-obesity agent. However, a comprehensive review of available scientific literature does not support the classification of this compound as an ecto-ATPase inhibitor. Therefore, the subsequent application notes and protocols will focus on in vitro models relevant to its established role as a CCK-8 analog, rather than as an ecto-ATPase inhibitor.
For researchers, scientists, and drug development professionals interested in the study of this compound, it is crucial to employ in vitro models that align with its known biological targets and therapeutic potential. This document provides a detailed guide to the appropriate experimental frameworks for evaluating the efficacy of this compound as a CCK-8 analog.
Understanding the Action of this compound: A Focus on Cholecystokinin Receptors
This compound is a peptide analog of CCK-8[1]. Cholecystokinin is a peptide hormone that plays a significant role in gastrointestinal functions and has been implicated in the regulation of appetite and food intake. Its effects are mediated through two main G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). Therefore, in vitro studies of this compound should primarily focus on its interaction with these receptors.
Recommended In Vitro Models for Efficacy Studies
To assess the efficacy of this compound as a CCK-8 analog, a variety of in vitro models can be employed. These models are designed to characterize the binding affinity, functional activity, and downstream signaling pathways activated by the compound.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to CCK-A and CCK-B receptors.
Cell Lines:
-
CHO-K1 cells stably expressing human CCK-A receptor (CHO-CCKAR)
-
CHO-K1 cells stably expressing human CCK-B receptor (CHO-CCKBR)
Protocol:
-
Cell Culture: Culture the stably transfected CHO cell lines in appropriate media supplemented with antibiotics to maintain receptor expression.
-
Membrane Preparation: Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a radiolabeled CCK analog (e.g., [125I]-Tyr-CCK-8) in the presence of increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki value (inhibition constant) to determine the binding affinity.
Functional Assays: Calcium Mobilization
Objective: To measure the functional activity of this compound by assessing its ability to induce intracellular calcium mobilization upon binding to CCK receptors.
Cell Lines:
-
CHO-CCKAR
-
CHO-CCKBR
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Stimulate the cells with varying concentrations of this compound.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) to quantify its potency.
Downstream Signaling Pathway Analysis: cAMP Assay
Objective: To investigate the effect of this compound on downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway.
Cell Lines:
-
CHO-CCKAR
-
CHO-CCKBR
Protocol:
-
Cell Treatment: Treat the cells with this compound in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the levels of cAMP using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Determine the effect of this compound on forskolin-stimulated cAMP production.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
| Assay | Receptor | Parameter | This compound Value | Reference Compound (CCK-8) Value |
| Radioligand Binding | CCK-A | Ki (nM) | Experimental Data | Literature Value |
| CCK-B | Ki (nM) | Experimental Data | Literature Value | |
| Calcium Mobilization | CCK-A | EC50 (nM) | Experimental Data | Literature Value |
| CCK-B | EC50 (nM) | Experimental Data | Literature Value | |
| cAMP Assay | CCK-A | IC50 (nM) | Experimental Data | Literature Value |
| CCK-B | IC50 (nM) | Experimental Data | Literature Value |
Visualizing the Experimental Workflow and Signaling Pathway
To further aid in the understanding of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: CCK receptor signaling pathway activated by this compound.
References
Application Note: Protocols for Measuring Food Intake in Rodents Treated with Arl 15849XX
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arl 15849XX is a potent, selective, and stable cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic (appetite-suppressing) activity in rodent models.[1] As a peptide analog of cholecystokinin octapeptide (CCK-8), this compound offers enhanced CCK-A receptor selectivity and a longer duration of action, making it a valuable tool for studying satiety and a potential therapeutic agent for eating disorders.[1] Accurate and standardized measurement of food intake is critical for evaluating the efficacy and behavioral specificity of this compound. This document provides detailed protocols for acute and subchronic food intake studies in rodents, along with methods for data presentation and analysis.
Mechanism of Action: CCK-A Receptor-Mediated Satiety
This compound exerts its anorectic effects by mimicking the action of the endogenous gut hormone cholecystokinin (CCK). CCK is released from enteroendocrine cells in the small intestine in response to food ingestion. It then binds to CCK-A receptors located on vagal afferent nerve terminals, which transmit satiety signals to the hypothalamus via the brainstem.[2] This signaling cascade results in the termination of a meal, reducing meal size and duration.[2] this compound's high affinity and selectivity for the CCK-A receptor (6,600-fold greater than for the CCK-B receptor) allows it to potently induce this satiety pathway.[1]
Experimental Protocols
The following protocols describe methods to assess the effects of this compound on food consumption in rats. The experimental workflow generally involves acclimatizing the animals, establishing a baseline, administering the compound, and measuring the subsequent food intake and body weight changes.
Protocol 1: Acute Feeding Inhibition Study
This protocol is designed to determine the short-term potency and duration of the anorectic effect of a single dose of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Standard rodent diet (e.g., Rat and Mouse No. 1 Maintenance Diet)[3]
-
Metabolic cages or standard cages with spill-resistant food hoppers
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (optional, e.g., CCK-8)
-
Animal balance, syringes, needles
Procedure:
-
Acclimation: Individually house rats for at least 3-5 days to acclimate them to the cages and handling.
-
Baseline: For 2-3 days prior to the study, follow the procedure of fasting and re-feeding to stabilize intake.
-
Fasting: Fast the rats overnight (approx. 16-18 hours) with free access to water to ensure a robust feeding response.
-
Dosing:
-
Weigh each rat.
-
Administer the assigned treatment (Vehicle, this compound, or CCK-8) via intraperitoneal (i.p.) injection.
-
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of the standard diet.
-
Measurement: Measure the amount of food consumed by weighing the remaining food and any spillage at 1, 3, and 5 hours post-administration.
-
Data Analysis: Calculate the cumulative food intake (in grams) for each treatment group at each time point. Compare the intake of the this compound group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Subchronic Anorectic and Body Weight Study
This protocol evaluates the sustained efficacy of this compound over a longer period (e.g., 9 days) and assesses its impact on body weight gain. It is also used to determine if pharmacological tolerance develops.[4]
Materials:
-
Same as Protocol 1.
Procedure:
-
Acclimation & Baseline: Follow steps 1-2 from Protocol 1.
-
Randomization: Randomize rats into treatment groups (e.g., Vehicle, this compound) based on body weight and baseline food intake.
-
Daily Dosing and Measurement:
-
For 9 consecutive days, administer the assigned treatment (e.g., daily i.p. injections) at the same time each day.
-
Provide a pre-weighed amount of food.
-
Record the 24-hour food intake and the body weight of each animal daily, prior to dosing.
-
-
Data Analysis:
-
Calculate the average daily food intake for each group.
-
Determine the cumulative food intake over the 9-day period.
-
Calculate the total body weight gain from day 1 to day 9.
-
Analyze the data for significant differences between groups. A sustained decrease in food intake and body weight gain without a gradual loss of effect would indicate a lack of tolerance.[4]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Comparative Potency and Duration of Anorectic Agents in Rats
This table summarizes data on the relative potency and duration of feeding inhibition for this compound compared to other CCK agonists.
| Compound | Potency (Relative to CCK-8) | Duration of Feeding Inhibition |
| CCK-8 | 1x | ~1 hour[1] |
| ARL 14294 | ~33x | ~3 hours[1] |
| This compound | ~100x | >5 hours [1] |
Table 2: Representative Data from a 9-Day Subchronic Study in Fasted Rats
This table illustrates the expected outcomes from a subchronic study, showing a sustained reduction in food intake and body weight gain with this compound treatment.[4]
| Treatment Group | Average Daily Food Intake (g) | Cumulative 9-Day Food Intake (g) | Total Body Weight Gain (g) |
| Vehicle Control | X | Y | Z |
| This compound | X - Δ | Y - Δ | Z - Δ |
(Note: X, Y, and Z represent baseline values; Δ represents the reduction observed in the treatment group. Studies show that daily injections of this compound significantly reduce food intake and body weight gain over a 9-day period compared to controls[4]).
References
- 1. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Behavioral effects of AR-R 15849, a highly selective CCK-A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Satiety Mechanisms Using Arl 15849XX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arl 15849XX is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist, developed as a potential anti-obesity agent.[1] As a CCK-8 analog, it mimics the action of the endogenous satiety hormone cholecystokinin (CCK), which plays a crucial role in short-term appetite regulation.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the mechanisms of satiety.
Mechanism of Action
This compound exerts its anorectic effects by selectively binding to and activating CCK-A receptors. These receptors are G-protein coupled receptors predominantly found on vagal afferent neurons, in the pancreas, and in the gallbladder.[3] Activation of CCK-A receptors on vagal afferents transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates these signals with other information to regulate food intake.[4] The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Species | Reference |
| CCK-A Receptor Binding Affinity (Ki) | 0.034 nM | Not Specified | [5] |
| CCK-B Receptor Binding Affinity (Ki) | 224 nM | Not Specified | [5] |
| Potency (vs. CCK-8 for feeding inhibition) | 100-fold more potent | Rat | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | Dosage | Route of Administration | Effect | Duration of Effect | Animal Model | Reference |
| Food Intake Reduction | Not Specified | Intraperitoneal | Significant reduction in food intake | > 5 hours | Fasted Rats | [1][5] |
| Body Weight Gain | Not Specified | Daily Intraperitoneal | Significant reduction in body weight gain over 9 days | 9 days | Fasted Rats | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects in an Operant Feeding Paradigm
This protocol is designed to assess the effect of this compound on food intake and feeding behavior in rats using a standard operant conditioning chamber.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (food-restricted to 85-90% of free-feeding body weight)
-
Operant conditioning chambers equipped with a lever, a food pellet dispenser, and a house light
-
Standard rat chow pellets (as reinforcement)
-
Data acquisition software
Procedure:
-
Animal Habituation and Training:
-
Individually house rats and maintain them on a 12-hour light/dark cycle.
-
Restrict food access to achieve 85-90% of their ad libitum body weight. Water should be available ad libitum.
-
Habituate the rats to the operant chambers for 30 minutes daily for 3 days.
-
Train the rats to press a lever for a food pellet reward on a fixed-ratio 1 (FR1) schedule (one lever press results in one pellet). Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of pellets earned over 3 consecutive days).
-
-
Drug Administration:
-
On the test day, randomly assign rats to receive either this compound or vehicle.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection at a predetermined time before the operant session (e.g., 15-30 minutes). Dosages should be determined based on pilot studies, starting with a low dose and escalating.
-
-
Operant Session:
-
Place the rat in the operant chamber and start the session.
-
Record the number of lever presses and pellets earned over a set duration (e.g., 3 hours).
-
The session begins with the illumination of the house light, signaling the availability of the lever.
-
-
Data Analysis:
-
Compare the total number of pellets consumed and the rate of lever pressing between the this compound-treated group and the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in food intake in the this compound group would indicate an anorectic effect.
-
Protocol 2: Assessment of Signaling Pathway Activation
This protocol outlines an in vitro experiment to confirm the activation of the PLC-IP3-Ca2+ pathway by this compound in a cell line expressing the CCK-A receptor.
Materials:
-
This compound
-
Cell line stably expressing the human CCK-A receptor (e.g., CHO-CCKAR)
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Fluorescence plate reader or microscope
-
Buffer solution (e.g., Hank's Balanced Salt Solution - HBSS)
Procedure:
-
Cell Culture and Loading:
-
Culture the CHO-CCKAR cells to confluency in appropriate culture plates.
-
On the day of the experiment, wash the cells with HBSS.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After loading, wash the cells again with HBSS to remove any excess dye.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of this compound.
-
Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound for inducing calcium mobilization.
-
This will confirm that this compound activates the CCK-A receptor and its downstream signaling pathway.
-
Visualizations
Caption: Signaling pathway of this compound in inducing satiety.
Caption: Workflow for evaluating the anorectic effects of this compound.
References
- 1. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 4. A Free-Operant Reward-Tracking Paradigm to Study Neural Mechanisms and Neurochemical Modulation of Adaptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting experiments with Arl 15849XX
Welcome to the technical support center for Arl 15849XX. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with this compound, a novel anti-obesity agent and a cholecystokinin-8 (CCK-8) analog.[1] This guide provides answers to frequently asked questions and solutions to common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide-based compound, specifically a CCK-8 analog, investigated for its anti-obesity properties.[1] As a CCK-8 analog, it is presumed to exert its effects by binding to cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors.[2][3] Activation of these receptors initiates a cascade of intracellular signaling pathways, primarily through the Gαq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which in turn modulate various cellular responses.[1][3]
Q2: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of this compound. Lyophilized peptide should be stored at -20°C.[1][4] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][4]
Q3: What is the best solvent for reconstituting this compound?
The solubility of peptides can be variable. It is crucial to consult the manufacturer's datasheet for specific instructions on reconstitution. If not specified, sterile, nuclease-free water or a buffer appropriate for your experimental system is generally recommended. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in an aqueous buffer. Always ensure the final solvent concentration is compatible with your assay.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are a common issue in peptide-based experiments and can stem from several factors:
-
Peptide Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can degrade the peptide.[1][4]
-
Inaccurate Concentration: Ensure accurate calculation of the peptide concentration, accounting for the net peptide content versus the total weight of the lyophilized powder.
-
Contamination: The presence of trifluoroacetate (TFA) counter-ions from the synthesis process or endotoxin contamination can interfere with cellular assays.[4]
-
Oxidation: Peptides containing certain amino acids like Cysteine, Tryptophan, or Methionine are susceptible to oxidation.[4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| The lyophilized powder does not dissolve completely in the chosen solvent. | The peptide is hydrophobic or the solvent is inappropriate. | 1. Consult the manufacturer's solubility data. 2. Try sonicating the solution briefly. 3. For highly hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing. Ensure the final DMSO concentration is low enough not to affect your experiment. |
| The peptide precipitates out of solution after initial dissolution. | The solution is supersaturated, or the buffer pH is at the peptide's isoelectric point. | 1. Prepare a less concentrated stock solution. 2. Adjust the pH of the buffer. Basic peptides are more soluble in acidic buffers, and acidic peptides are more soluble in basic buffers. |
Issue 2: Inconsistent or No Biological Activity
| Symptom | Possible Cause | Suggested Solution |
| The expected biological effect is not observed or is highly variable between experiments. | 1. Peptide degradation due to improper storage or handling.[1][4] 2. Inaccurate peptide concentration. 3. Oxidation of the peptide.[4] 4. The peptide is not reaching its target in the experimental system. | 1. Always use freshly prepared aliquots. Avoid repeated freeze-thaw cycles.[4] 2. Verify the net peptide content from the certificate of analysis to calculate the correct concentration. 3. If the peptide is prone to oxidation, handle it in an oxygen-free environment if possible and use buffers degassed with nitrogen or argon. 4. For in vitro cell-based assays, ensure the peptide can access its receptor and is not being degraded by proteases in the cell culture medium. |
Issue 3: High Background or Off-Target Effects in Cellular Assays
| Symptom | Possible Cause | Suggested Solution |
| Unexplained cellular responses are observed even at low concentrations of this compound, or there is high background noise in the assay. | 1. Presence of contaminants like TFA or endotoxins.[4] 2. The peptide is binding non-specifically to other proteins or surfaces. | 1. Consider using a peptide preparation with TFA removal service. For immunological assays, ensure the endotoxin levels are low.[4] 2. Include a carrier protein like BSA in your assay buffer to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay using CCK-8
This protocol is adapted for a 96-well plate format and is suitable for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[2][5][6]
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[2][5][6]
Visualizations
Signaling Pathway of this compound (as a CCK-8 Analog)
Caption: Signaling pathway of this compound via CCK receptor activation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with this compound.
Troubleshooting Logic for Inconsistent Results
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin (CCK) stimulates aldosterone secretion from human adrenocortical cells via CCK2 receptors coupled to the adenylate cyclase/protein kinase A signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Arl 15849XX dosage for anorectic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARL 15849XX to optimize its anorectic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for inducing an anorectic effect?
A1: this compound, also referred to as ARL 15849, is a potent and selective cholecystokinin A (CCK-A) receptor agonist.[1][2] Its anorectic (appetite-suppressing) effect is mediated by its high affinity for the CCK-A receptor, which is involved in satiety signaling.[1] this compound is an analog of the CCK-8 peptide and demonstrates enhanced selectivity for the CCK-A receptor over the CCK-B receptor, greater stability, and a longer duration of action compared to its predecessors.[1]
Q2: I am observing high variability in food intake reduction between subjects. What are the potential causes and solutions?
A2: High variability is a common challenge in feeding behavior studies. Potential causes include:
-
Stress: Animals that are stressed may exhibit altered eating patterns. Ensure adequate acclimatization to handling, injection procedures, and the experimental environment. Performing mock injections with saline for several days before the actual experiment can help reduce procedure-induced stress.
-
Circadian Rhythm: The timing of drug administration and food presentation can significantly impact results. Experiments should be consistently performed at the same time of day, typically at the beginning of the dark cycle for nocturnal animals like rats, when they are most active and consume the majority of their food.
-
Individual Animal Differences: There is natural biological variability in the response to anorectic agents. Ensure proper randomization of animals to treatment groups based on baseline body weight and food intake. Increasing the number of animals per group can also help improve statistical power and reduce the impact of individual outliers.
Q3: What is the expected duration of the anorectic effect of this compound in rats?
A3: In rats, this compound has a significantly longer duration of feeding inhibition compared to other CCK-A agonists. The anorectic effect has been observed to last for more than 5 hours, which is longer than that of equipotent doses of ARL 14294 (3 hours) and CCK-8 (1 hour).[1]
Q4: Will repeated administration of this compound lead to tolerance and reduced efficacy?
A4: Studies involving daily intraperitoneal injections of this compound in rats over a 9-day period have shown a sustained reduction in food intake and a significant decrease in body weight gain.[2] These findings indicate that pharmacological tolerance does not appear to develop with subchronic treatment.[2]
Q5: What are the potential side effects of this compound, and how can they be minimized?
A5: A potential side effect of CCK-A receptor agonists is emesis (vomiting), particularly at higher doses. In studies with beagle dogs, intranasal administration of this compound has been shown to have a greater separation between the doses that inhibit feeding and those that induce emesis, suggesting a better therapeutic window with this route of administration.[1] To minimize side effects, it is crucial to perform a careful dose-response study to identify the optimal dose that provides a significant anorectic effect with minimal adverse events.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | CCK-A | 0.034 nM [1] |
| This compound | CCK-B | 224 nM [1] |
Table 2: Comparative Potency and Duration of Anorectic Effect in Rats
| Compound | Relative Potency (vs. CCK-8) | Duration of Action |
| This compound | 100-fold more potent [1] | > 5 hours [1] |
| ARL 14294 | 33-fold more potent | 3 hours[1] |
| CCK-8 | Baseline | 1 hour[1] |
Table 3: Dose-Response Data for Anorectic Effect
| Species | Route of Administration | Effective Dose Range | ED50 | Notes |
| Rat | Intraperitoneal | Data not available | Data not available | Daily administration significantly reduced food intake and body weight gain over 9 days.[2] |
| Dog | Intranasal | Data not available | Data not available | Showed a greater separation between anorectic and emetic doses compared to other administration routes.[1] |
Experimental Protocols
Protocol: Assessing the Anorectic Effect of this compound in Rats (Acute Study)
This protocol is a synthesized methodology based on best practices for evaluating CCK-A agonists.
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Single-housed to accurately measure individual food intake.
-
Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature and humidity.
-
Diet: Provide standard rodent chow and water ad libitum.
2. Acclimatization and Baseline Measurement:
-
Allow at least one week for acclimatization to the housing conditions.
-
Handle the animals daily to reduce stress.
-
For 3-5 days prior to the experiment, conduct mock injections with saline (vehicle) to habituate the animals to the injection procedure.
-
Measure daily food intake and body weight for at least 3 days to establish a stable baseline.
3. Drug Preparation and Administration:
-
Vehicle: Sterile saline.
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations for the dose-response study.
-
Administration: Administer the drug or vehicle via intraperitoneal (IP) injection. The volume should be consistent across all animals (e.g., 1 ml/kg body weight).
4. Experimental Procedure:
-
Fasting: Fast the rats for a short period (e.g., 4-6 hours) before the dark cycle begins to ensure they are motivated to eat.
-
Dosing: At the onset of the dark cycle, administer the assigned dose of this compound or vehicle.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of food.
-
Data Collection: Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 6 hours) after drug administration. Also, monitor for any adverse behaviors.
5. Data Analysis:
-
Calculate the food intake for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
If sufficient data points are collected, an ED50 (the dose that produces 50% of the maximal anorectic effect) can be calculated using non-linear regression analysis.
Visualizations
Caption: Signaling pathway of this compound in mediating anorexia.
Caption: Workflow for an acute anorectic study with this compound.
Caption: Logical troubleshooting guide for this compound experiments.
References
Technical Support Center: Arl 15849XX In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arl 15849XX in vitro. The following information is based on general best practices for peptide-based compounds and aims to address common stability and handling issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Improper solvent or pH.- High concentration leading to aggregation.[1][2]- Contamination. | - Review the solubility characteristics of this compound. For basic peptides, a slightly acidic buffer (e.g., containing 10-30% acetic acid) may be suitable. For acidic peptides, a slightly basic buffer (e.g., 1% ammonium hydroxide) may be used.[3][4]- Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous assay buffer.[3][5][6][7]- Perform a solubility test with a small amount of the peptide in different solvents and pH conditions.[8][9]- If precipitation occurs after dilution, consider reducing the final concentration.[1][2]- Use sterile, high-purity water and buffers for reconstitution.[3] Consider filtering the solution through a 0.2 µm filter to remove potential contaminants.[5] |
| Inconsistent or lower-than-expected bioactivity | - Degradation of the peptide due to improper storage or handling.- Adsorption of the peptide to labware.- Incorrect peptide concentration.- Proteolytic degradation in cell-based assays. | - Store lyophilized this compound at -20°C or lower and protect from light.[8][10][11][12][13] Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][10][11]- Use low-protein-binding tubes and plates for storing and handling this compound solutions, as peptides can adsorb to standard plasticware.[14][15][16][17][18]- Ensure accurate determination of peptide concentration. Consider that the net peptide content may be lower than the total weight due to the presence of counter-ions and residual water.[8]- In cell culture, peptides with N-terminal amines can be susceptible to degradation by proteases.[19][20][21][22] Minimize incubation times where possible or consider the use of protease inhibitors if compatible with the assay. |
| Variability between experimental replicates | - Inhomogeneous solution after reconstitution.- Pipetting errors, especially with viscous solutions (e.g., high DMSO concentration).- Degradation of the stock solution over time. | - Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication can aid dissolution.[3][5][6]- Allow the peptide solution to reach room temperature before use to ensure consistent pipetting.[3][5][11]- Use freshly prepared dilutions from a stable stock solution for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at 4°C.[10][23] |
Frequently Asked Questions (FAQs)
1. How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[8][10][11][12][13][24] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as moisture can reduce long-term stability.[3][12]
2. What is the best way to reconstitute this compound?
The choice of solvent depends on the specific amino acid sequence of this compound. A general approach is to first try sterile, distilled water.[3] If the peptide is not soluble, the next step depends on its overall charge:
-
For basic peptides: Use a small amount of 10-30% aqueous acetic acid to dissolve the peptide, then dilute with water or buffer to the desired concentration.[3][4]
-
For acidic peptides: Use a small amount of 1% aqueous ammonium hydroxide or ammonium bicarbonate to dissolve the peptide, then dilute as needed.[3][4]
-
For hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to dissolve the peptide first, followed by slow dilution with the aqueous buffer.[3][6][9]
3. How stable is this compound in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[3][10][23] For short-term storage (1-2 weeks), solutions can be kept at 4°C.[10] For longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for up to 3-4 months.[10] Avoid repeated freeze-thaw cycles as this can lead to degradation.[3][8][11] The stability of a peptide in solution is also sequence-dependent; peptides containing amino acids like Cys, Met, Trp, Asn, and Gln are more prone to degradation.[11][23]
4. My this compound solution appears cloudy or has visible particles. What should I do?
Cloudiness or the presence of particles indicates either incomplete dissolution or aggregation.[1][9] You can try the following:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.[3][5][6]
-
pH adjustment: The pH of the solution might be at the isoelectric point of the peptide, causing it to precipitate. Adjusting the pH away from the pI can improve solubility.[1][9]
-
Gentle warming: In some cases, gentle warming can help dissolve the peptide, but be cautious to avoid heat-induced degradation.[6][9]
If these methods are unsuccessful, it may be necessary to try a different solvent system for reconstitution.
5. How can I prevent the loss of this compound due to adsorption to labware?
Peptides, particularly at low concentrations, can adsorb to the surfaces of standard plastic and glass vials.[12][14][15][16][18] To minimize this, it is recommended to use low-protein-binding polypropylene or glass tubes and pipette tips.[14][15][16][18]
Experimental Protocols
General Protocol for Reconstitution and Aliquoting of this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening.[3][12]
-
Add the appropriate volume of a pre-determined, sterile solvent (e.g., sterile water, a slightly acidic/basic buffer, or DMSO) to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).[3]
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. If necessary, sonicate briefly in a water bath.[5][6]
-
Once fully dissolved, dispense the stock solution into single-use, low-protein-binding aliquots.[11]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Standard workflow for handling this compound in vitro.
Caption: Key factors influencing the in vitro stability of this compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 15. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bachem.com [bachem.com]
- 24. jpt.com [jpt.com]
Technical Support Center: Addressing Solubility Challenges of Arl 15849XX
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Arl 15849XX, a CCK-8 analog. The information herein is designed to offer troubleshooting strategies and answer frequently asked questions to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound and other peptides.
Q1: My lyophilized this compound powder will not dissolve in water. What should I do?
A1: Peptides, including this compound, can exhibit poor aqueous solubility depending on their amino acid composition. If initial attempts to dissolve the peptide in sterile, distilled water are unsuccessful, consider the following steps:
-
Assess the Peptide's Charge: Without the specific amino acid sequence of this compound, a theoretical isoelectric point (pI) cannot be calculated. However, as a general guideline, if a peptide is basic (net positive charge at neutral pH), adding a small amount of a dilute acid can aid dissolution. Conversely, if a peptide is acidic (net negative charge), a dilute base can be used.
-
Acidic Peptides: Try dissolving the peptide in a small amount of a basic solution, such as 10% ammonium bicarbonate, and then dilute to the desired concentration with water.
-
Basic Peptides: Attempt to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid.[1][2]
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[1] Perform this in short bursts on ice to prevent heating the sample.
-
Gentle Warming: In some cases, gentle warming of the solution can improve solubility. However, avoid excessive heat as it can degrade the peptide.
Q2: I've tried acidic and basic solutions, but the peptide still won't dissolve. What is the next step?
A2: If this compound remains insoluble, it is likely hydrophobic. In this case, organic solvents are required.
-
Use of Organic Solvents: Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[1]
-
Dilution: Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer to reach the desired final concentration. It is crucial to add the aqueous solution to the organic solution dropwise while vortexing to prevent the peptide from precipitating.
Q3: The peptide dissolves initially but then precipitates out of solution. How can I prevent this?
A3: Precipitation upon storage or dilution is a common issue.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation and precipitation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Buffer Compatibility: Ensure the final buffer composition is compatible with the peptide. High salt concentrations can sometimes lead to precipitation.
-
Concentration Limits: You may have exceeded the solubility limit of the peptide in your chosen solvent system. Try preparing a more dilute stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to the lack of specific data on this compound, a universal solvent cannot be recommended. A systematic approach is best. Always start with a small aliquot of the peptide for solubility testing.[2] Begin with deionized water. If unsuccessful, and based on the peptide's likely charge characteristics, move to dilute acidic or basic solutions. For highly hydrophobic peptides, a minimal amount of DMSO is often effective.[1]
Q2: How should I store my stock solution of this compound?
A2: Lyophilized peptides should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot the peptide solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, brief sonication is a recommended method to aid in the dissolution of peptides.[1] It helps to break apart particulate matter and increase the surface area of the peptide exposed to the solvent. Use a bath sonicator or a probe sonicator at low power, and keep the sample on ice to prevent heating.
Data Presentation
Since specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide for solvent selection based on the predicted properties of a peptide.
| Peptide Property | Primary Solvent | Secondary Solvent (if needed) | Tertiary Solvent (if needed) |
| Basic (Net Positive Charge) | Deionized Water | Dilute Acetic Acid (10%) | DMSO, DMF, Acetonitrile |
| Acidic (Net Negative Charge) | Deionized Water | Dilute Ammonium Bicarbonate (10%) | DMSO, DMF, Acetonitrile |
| Neutral/Hydrophobic | DMSO, DMF, Acetonitrile | Dilute with aqueous buffer | N/A |
Experimental Protocols
General Protocol for Peptide Solubility Testing
-
Aliquot: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent: Add a calculated volume of the first solvent to be tested (e.g., sterile water) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex/Sonicate: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate for 5-10 minutes in a water bath sonicator.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. A clear solution indicates successful dissolution.
-
pH Adjustment (if necessary): If the peptide is not soluble in water, add a small amount of dilute acid (for basic peptides) or base (for acidic peptides) and repeat step 3.
-
Organic Solvent (if necessary): If the peptide remains insoluble, use a new aliquot and attempt to dissolve it in a minimal volume of an organic solvent like DMSO. Once dissolved, slowly add the desired aqueous buffer to the final concentration.
-
Documentation: Record the solvent system that successfully dissolves the peptide for future reference.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal solvent for this compound.
Caption: A representative signaling pathway for a CCK-8 analog like this compound.
References
Technical Support Center: Minimizing Stress in Animal Feeding Behavior Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress during animal feeding behavior studies. Minimizing non-experimental stress is critical for ensuring animal welfare and the validity of scientific data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acclimation and Environmental Stress
Question: My newly arrived animals are not eating consistently. What is the recommended acclimation period and what environmental factors should I control?
Answer: Inconsistent eating in newly arrived animals is a common issue resulting from the stress of transportation and a new environment. A proper acclimation period is crucial for physiological, psychological, and nutritional stabilization.[1][2]
Troubleshooting Guide:
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Acclimation Period: For rodents, a minimum acclimation period of 72 hours (3 days) is required before any survival experiments. For non-rodent mammals, a minimum of 7 days is recommended.[1][2][3][4] If the study involves major procedures like surgery or behavioral testing, extending the rodent acclimation period to 7 days is advisable.[2] During this time, animals should not be subjected to experimental manipulations.[1]
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Dietary Transition: If the animals are being introduced to a new diet, the acclimation period should extend until they are consistently consuming the new food.[1]
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Environmental Stability: Maintain a stable environment with consistent light/dark cycles, temperature, and humidity. Minimize noise and unnecessary human traffic around the animal housing area.
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Environmental Enrichment: Providing environmental enrichment can help reduce stress and encourage natural behaviors.[5] This can include nesting material, shelters, or foraging devices. Studies have shown that environmental enrichment can lead to increased food consumption and body weight in mice.[6]
Question: What is environmental enrichment and how can it impact feeding behavior studies?
Answer: Environmental enrichment involves modifying an animal's environment to enhance its physical and psychological well-being by providing stimuli that allow for the expression of species-typical behaviors.[7] For rodents, this can include items like nesting material, running wheels, and varied food items.
Impact on Feeding Behavior:
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Reduced Food Seeking: Studies in rats have shown that both acute and chronic environmental enrichment can robustly decrease the seeking and consumption of palatable foods like sucrose.[5]
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Body Weight and Food Intake: Research has indicated that mice in enriched environments may have lower body weights and body fat percentages compared to those in standard housing, which can be associated with decreased consumption of standard chow, especially initially.[8]
Experimental Protocol: Implementing Environmental Enrichment
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Define Enrichment Strategy: Based on the species and study goals, select appropriate enrichment items. Common examples for rodents include:
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Implementation: Introduce enrichment items into the home cage. Ensure that these items do not interfere with feeding or data collection equipment.
-
Monitoring: Regularly observe the animals to ensure they are interacting with the enrichment and that there are no adverse effects.
-
Consistency: Apply the same enrichment conditions across all relevant experimental groups to avoid introducing variables.
Handling and Procedural Stress
Question: How does the method of handling animals affect their stress levels and feeding behavior?
Answer: The method of handling rodents can significantly impact their stress levels, which in turn can affect feeding behavior and experimental outcomes. Traditional tail-picking methods are known to be more stressful than alternative approaches.
Troubleshooting Guide:
-
Recommended Handling Techniques:
-
Tunnel Handling: Guiding the mouse into a tunnel for transport.
-
Cupping: Using cupped hands to lift the mouse.
-
-
Evidence of Reduced Stress: Studies have shown that tunnel handling and cupping can reduce anxiety-like behaviors and are preferred over tail handling.
-
Physiological Impact: Active handling of mice, such as with forceps or gloved hands during a cage change, can cause a significant, though transient, increase in serum corticosterone levels compared to more passive transfer methods.[9]
Quantitative Data: Handling Method and Stress Response
| Handling Method | Serum Corticosterone Levels (Mean ± SEM) 15 min post-cage change | Statistical Significance (vs. Control) |
| Control (unmanipulated) | ~25 ng/mL | - |
| Forceps Transfer | ~125 ng/mL | P < 0.05 |
| Gloved Hand Transfer | ~100 ng/mL | P < 0.05 |
| Passive Transfer (in familiar cage) | ~30 ng/mL | Not Significant |
Data adapted from a study on C57BL/6 male mice.[9]
Question: What is the best practice for performing oral gavage in mice to minimize stress and ensure accuracy?
Answer: Oral gavage is a common procedure for administering precise doses of substances, but it can be stressful if not performed correctly. Proper training and technique are essential.
Experimental Protocol: Minimally Stressful Oral Gavage in Mice
-
Preparation:
-
Select the appropriate gavage needle size (typically 22-24 gauge for adult mice) with a rounded tip.[10][11] The length should be pre-measured from the mouse's nose to the last rib to ensure it can reach the stomach without causing injury.[12][13]
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Weigh the mouse to determine the correct dosing volume, which should not exceed 10 ml/kg of body weight (e.g., 0.2 ml for a 20g mouse).[11][12]
-
Lubricate the tip of the gavage needle with sterile water or a similar lubricant.[12]
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over its shoulders and neck with your non-dominant hand.[10][12] This should immobilize the head and extend the forelegs.[13] Ensure the animal can breathe freely.
-
Hold the mouse in an upright position, tilting its head back slightly to create a straight line from the mouth to the esophagus.[12][13]
-
-
Tube Insertion:
-
Gently insert the gavage needle into the side of the mouth, behind the incisors.[13][14]
-
Advance the needle slowly along the roof of the mouth towards the back of the throat. The mouse may exhibit a swallowing reflex.[11] The tube should pass down the esophagus with minimal resistance.[13]
-
CRITICAL: If you feel any resistance, you may be in the trachea. DO NOT FORCE the tube. Withdraw it immediately and attempt to reinsert.[12][13]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach (at the pre-measured depth), administer the substance slowly over 2-3 seconds to prevent reflux.[13]
-
-
Post-Procedure:
Neophobia and Feeding Behavior
Question: My animals are hesitant to eat a new diet. How can I mitigate food neophobia?
Answer: Food neophobia, the avoidance of novel foods, is a natural behavior in many animal species, particularly omnivores like rats.[15][16] It is characterized by a latency to begin feeding and consumption of smaller amounts of the new food initially.
Troubleshooting Guide:
-
Gradual Introduction: Mix increasing amounts of the new diet with the familiar diet over several days to allow the animals to adapt.
-
Familiar Cues: If possible, incorporate familiar flavors or scents into the new diet to increase its acceptance.
-
Social Learning: In socially housed animals, the presence of a conspecific already consuming the new food can encourage others to try it.[17]
-
Food Deprivation: Mild food deprivation before introducing a new food can increase the motivation to eat, but this should be used cautiously and in accordance with ethical guidelines.[18]
Experimental Protocol: Novelty-Suppressed Feeding (NSF) Test
The NSF test is a common paradigm to assess anxiety-like behavior by measuring the latency to eat in a novel, and therefore somewhat stressful, environment.[19][20]
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Food Deprivation: Food deprive the mice for 24 hours prior to the test to increase their motivation to eat.[19][21][22]
-
Test Arena: Prepare a novel, open-field arena (e.g., 50x50 cm box) with clean bedding on the floor.[22] The arena should be well-lit (e.g., ~1000 lux).[23]
-
Food Placement: Place a single, pre-weighed food pellet on a small, white paper platform in the center of the arena.[21]
-
Test Procedure:
-
Home Cage Consumption: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure its consumption over a 5-minute period to control for appetite.[21][23]
Data Collection and Equipment
Question: What are the pros and cons of manual versus automated systems for measuring food intake?
Answer: Both manual and automated methods for quantifying food intake have distinct advantages and disadvantages. The choice of method depends on the specific research question, required temporal resolution, and budget.[24]
Comparison of Food Intake Measurement Methods
| Method | Pros | Cons |
| Manual Weighing | - Low cost and simple to implement.- Can be used with various diet types. | - Labor-intensive and time-consuming.- Low temporal resolution (typically daily measurements).- Prone to inaccuracies from food spillage and contamination.[24] |
| Automated Weighing Systems | - High temporal resolution, allowing for meal pattern analysis.- Reduces labor and potential for human error.- High accuracy (studies show strong correlation with manual measurements).[25] | - Higher initial equipment cost.- Requires technical expertise for setup and maintenance. |
Question: I am having issues with my automated feeding system. What are some common troubleshooting steps?
Answer: Automated feeding systems are powerful tools but can be prone to technical issues. Regular maintenance and prompt troubleshooting are key.
Troubleshooting Guide for Automated Feeders:
-
Mechanical Jams:
-
Cause: Feed dust accumulation, oversized pellets, or foreign objects blocking the dispensing mechanism.
-
Solution: Regularly clean the feeder, especially the dispensing area. Ensure the feed pellets are of a uniform and appropriate size for the system.
-
-
Sensor Malfunctions:
-
Cause: Load cells can drift out of calibration, or sensors can be blocked by debris.
-
Solution: Periodically recalibrate load cells according to the manufacturer's instructions. Keep all sensors clean and unobstructed.
-
-
Electrical/Software Issues:
-
Cause: Loose wiring, power surges, or software glitches can cause system freezes or incorrect data logging.
-
Solution: Check all cable connections to ensure they are secure. Use surge protectors for the equipment. Keep the system's firmware updated and perform regular data backups.
-
-
Animal-Related Problems:
-
Cause: Animals may hoard food without eating it, or chew on wires and other components.
-
Solution: Regularly inspect the cages for hoarded food, which can be accounted for in intake calculations. Protect all accessible wiring with durable coverings.
-
Visualizations
Experimental Workflow and Logical Relationships
References
- 1. rci.ucmerced.edu [rci.ucmerced.edu]
- 2. acuc.berkeley.edu [acuc.berkeley.edu]
- 3. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 4. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 5. Environmental enrichment reduces food seeking and taking in rats: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Environmental Enrichment for Rats and Mice Housed in Laboratories: A Metareview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Cage Change Influences Serum Corticosterone and Anxiety-Like Behaviors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. instechlabs.com [instechlabs.com]
- 15. Food Neophobia in Wild Rats (Rattus norvegicus) Inhabiting a Changeable Environment—A Field Study | PLOS One [journals.plos.org]
- 16. Food Neophobia in Wild Rats (Rattus norvegicus) Inhabiting a Changeable Environment—A Field Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Food neophobia in wild and laboratory rats (multi-strain comparison) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. samuelslab.com [samuelslab.com]
- 19. researchgate.net [researchgate.net]
- 20. 2.4. Novelty-Suppressed Feeding Test [bio-protocol.org]
- 21. Novelty-suppressed feeding test [bio-protocol.org]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Automated System Yields Reproducible Temporal Feeding Patterns in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sinomuge.com [sinomuge.com]
Technical Support Center: Managing the Short Half-Life of Peptide Drugs like Arl 15849XX
Disclaimer: Specific experimental data for the peptide Arl 15849XX is not extensively available in public literature. Therefore, this guide provides general strategies and protocols for working with peptide drugs that exhibit a short half-life, using this compound, a cholecystokinin-8 (CCK-8) analog and potential anti-obesity agent, as a representative example. The principles and techniques described here are broadly applicable to researchers, scientists, and drug development professionals facing similar challenges with other peptide-based compounds.
Troubleshooting Guide
This section addresses common issues encountered during experiments with short-lived peptides and offers potential solutions in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing inconsistent or non-reproducible results in my cell-based assays? | 1. Rapid Peptide Degradation: The peptide is being broken down by proteases in the cell culture media or released by cells. 2. Suboptimal Peptide Handling: Improper storage or repeated freeze-thaw cycles are degrading the peptide before use. 3. Inconsistent Dosing: The effective concentration of the peptide is rapidly decreasing during the experiment. | 1. Minimize Incubation Times: Use shorter assay durations if the experimental design allows. 2. Use Protease Inhibitors: Supplement the culture media with a broad-spectrum protease inhibitor cocktail. 3. Serum-Free Media: If possible, conduct experiments in serum-free or low-serum media to reduce protease activity. 4. Aliquot Peptide Stocks: Prepare single-use aliquots of the peptide solution to avoid multiple freeze-thaw cycles.[1][2] 5. Replenish Peptide: For longer experiments, consider replenishing the peptide at regular intervals. |
| My in vivo experiments show little to no efficacy, even at high doses. What could be the problem? | 1. Extremely Short In Vivo Half-Life: The peptide is being rapidly cleared from circulation through enzymatic degradation and renal filtration.[3] 2. Poor Bioavailability: The route of administration may not be optimal for achieving sufficient systemic exposure. | 1. Consider Half-Life Extension Strategies: See the "Strategies for Extending Peptide Half-Life" table below for options like PEGylation or amino acid substitution. 2. Optimize Dosing Regimen: Explore continuous infusion via osmotic pumps instead of bolus injections to maintain a steady-state concentration. 3. Co-administration with Inhibitors: Investigate the co-administration of specific peptidase inhibitors if the primary degradation pathway is known. |
| I am having difficulty detecting the peptide in plasma or tissue samples. How can I improve my analytical method? | 1. Low Analyte Concentration: The peptide concentration is below the limit of detection of the assay due to rapid clearance. 2. Sample Processing Issues: The peptide is degrading during sample collection, storage, or extraction. | 1. Immediate Sample Processing: Process blood and tissue samples immediately after collection. 2. Use Protease Inhibitors in Collection Tubes: Add protease inhibitors to blood collection tubes. 3. Optimize Extraction Protocol: Ensure the extraction method is validated for the specific peptide and minimizes degradation. 4. Use a Highly Sensitive Assay: Employ sensitive analytical techniques such as LC-MS/MS or a specific ELISA. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and experimental design for short half-life peptides.
1. How should I store my lyophilized peptide and reconstituted solutions?
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide in a freezer at -20°C or -80°C.[2][4] Protect from moisture and light. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce stability.[5]
-
Reconstituted Solutions: Dissolved peptides are significantly less stable.[1][2] Prepare stock solutions in an appropriate sterile buffer or solvent. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2] For very sensitive peptides, flash-freezing in liquid nitrogen before storage may be beneficial.
2. What is the best way to reconstitute my peptide?
The solubility of a peptide depends on its amino acid sequence.
-
Basic Peptides: Try dissolving in sterile water or a slightly acidic buffer.
-
Acidic Peptides: Use a slightly basic buffer to dissolve the peptide.
-
Hydrophobic Peptides: A small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by dilution with the aqueous buffer.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
General Tip: Do not shake or vortex the peptide solution, as this can cause aggregation or degradation.[4] Gently swirl or pipette to mix.
3. How can I assess the stability of my peptide in my experimental system?
You can perform a preliminary stability assay. Incubate the peptide in your experimental medium (e.g., cell culture media with serum, plasma) at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take samples and stop the degradation by adding a precipitation agent (like cold acetonitrile) or a strong acid.[7] Then, quantify the remaining intact peptide using a suitable analytical method like HPLC or LC-MS.
Strategies for Extending Peptide Half-Life
Several chemical modification strategies can be employed to enhance the in vivo and in vitro stability of peptides. The choice of strategy will depend on the specific peptide and its mechanism of action.
| Strategy | Principle | Example of Half-Life Extension | Potential Considerations |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius, reducing renal clearance and providing steric hindrance against proteases.[8] | A PEGylated conjugate of INF-α-2b showed a 330-fold increase in plasma half-life compared to the native protein.[9] | Can sometimes reduce the binding affinity of the peptide to its target. |
| Amino Acid Substitution | Replacing L-amino acids with D-amino acids or unnatural amino acids at protease cleavage sites can prevent enzymatic degradation.[8][10] | The half-life of somatostatin was extended from a few minutes to 1.5 hours in its analog octreotide, which contains D-amino acids.[9] | May alter the peptide's conformation and biological activity. |
| Cyclization | Introducing a covalent bond between the N- and C-termini or between side chains creates a more rigid structure that is less susceptible to proteases.[8] | Pasireotide, a cyclized somatostatin analog, has a half-life of nearly 12 hours.[11] | The cyclization strategy needs to be carefully designed to maintain the active conformation. |
| Fusion to Serum Proteins | Genetically fusing the peptide to a long-lived plasma protein like albumin or the Fc fragment of an antibody utilizes the natural recycling mechanisms of these proteins to extend circulation time.[12] | Fusion to albumin can extend the half-life of peptides to several days. | This approach is primarily for in vivo applications and creates a much larger molecule. |
| Lipidation | Attaching a fatty acid moiety to the peptide promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[8] | Liraglutide, a lipidated GLP-1 analog, has a significantly longer half-life than native GLP-1. | The position and length of the lipid chain are critical for maintaining activity. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
Objective: To determine the rate of degradation of a peptide in plasma.
Materials:
-
Peptide of interest
-
Human or animal plasma (anticoagulated with EDTA or citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Precipitation solution (e.g., cold acetonitrile with 1% trifluoroacetic acid)
-
Microcentrifuge tubes
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of the peptide in a suitable solvent.
-
Dilute the peptide stock solution in PBS to a working concentration.
-
In a microcentrifuge tube, mix the peptide working solution with plasma at a defined ratio (e.g., 1:1 or 1:9 peptide solution to plasma).
-
Immediately take a sample for the t=0 time point. Stop the reaction by adding 2-3 volumes of cold precipitation solution.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and stop the reaction as in step 4.
-
Vortex the precipitated samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay model.
Protocol 2: PEGylation of a Peptide
Objective: To covalently attach a PEG molecule to a peptide to increase its half-life. This is a general protocol and will require optimization for a specific peptide and PEG reagent.
Materials:
-
Peptide with a reactive functional group (e.g., a primary amine on a lysine residue or the N-terminus)
-
Activated PEG reagent (e.g., NHS-ester PEG for reaction with amines)
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.5-8.0)
-
Quenching solution (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
Analytical system to confirm conjugation (e.g., SDS-PAGE, MALDI-TOF MS)
Methodology:
-
Dissolve the peptide in the reaction buffer.
-
Dissolve the activated PEG reagent in the reaction buffer.
-
Add the PEG solution to the peptide solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 peptide to PEG). The optimal ratio needs to be determined empirically.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding the quenching solution to consume any unreacted PEG reagent.
-
Purify the PEGylated peptide from the reaction mixture to remove unreacted peptide and excess PEG.
-
Analyze the purified product to confirm successful conjugation and to determine the purity and extent of PEGylation.
-
The biological activity and in vitro/in vivo stability of the PEGylated peptide should then be assessed.
Visualizations
Caption: Experimental workflow for developing a peptide with a short half-life.
Caption: Simplified signaling pathway for a CCK-8 analog like this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepeptideuniversity.com [thepeptideuniversity.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. FAQ [peptides.de]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Peptide-Based CCK-A Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of peptide-based cholecystokinin-A (CCK-A) receptor agonists with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for peptide-based CCK-A agonists?
The oral delivery of peptide-based CCK-A agonists is primarily hindered by two major physiological barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a wide range of proteases found in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin). For instance, CCK-8 is known to be readily digested by endopeptidase 24:11.[1]
-
Low Permeability: Due to their typically large molecular size, hydrophilicity, and number of hydrogen bond donors and acceptors, peptides exhibit poor permeability across the intestinal epithelium.[2] The tight junctions between epithelial cells further restrict the passage of larger molecules.
Q2: What are the main formulation strategies to overcome these barriers?
Several formulation strategies can be employed to protect the peptide from degradation and enhance its absorption:
-
Permeation Enhancers: These agents transiently increase the permeability of the intestinal membrane. Medium-chain fatty acids, for example, can reorganize tight junction proteins.
-
Enzyme Inhibitors: Co-administration of protease inhibitors can reduce the enzymatic degradation of the peptide in the GI tract.[2]
-
Mucoadhesive Systems: These systems use polymers that adhere to the mucus layer of the intestine, increasing the residence time of the drug at the absorption site.[2]
-
Nanoparticle Delivery Systems: Encapsulating the peptide in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its transport across the intestinal barrier.[2]
Q3: What chemical modifications can be made to a peptide-based CCK-A agonist to improve its oral bioavailability?
Structural modifications of the peptide itself can significantly enhance its stability and permeability:
-
Lipidation: The attachment of a lipid moiety can increase the peptide's lipophilicity, thereby improving its ability to cross cell membranes.
-
Cyclization: Cyclizing the peptide can make it more resistant to enzymatic degradation by restricting its conformation.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can protect the peptide from enzymatic degradation and increase its hydrodynamic size, potentially prolonging its circulation time.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can enhance stability against proteases.
Q4: How does the CCK-A receptor signal upon agonist binding?
The CCK-A receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gq and Gs proteins, activating downstream signaling pathways:
-
Gq Pathway: Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4][5]
-
Gs Pathway: In some cellular contexts, the CCK-A receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[6][7]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low potency of CCK-A agonist in calcium flux assay | 1. Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization.[1][8]2. Dye Saturation: High agonist concentrations can lead to saturation of the calcium-sensitive dye, masking the true dose-response.[7]3. Cell Health: Poor cell viability or adherence can lead to weak or inconsistent responses.4. Compound Stability: The peptide agonist may be degrading in the assay buffer.5. Incorrect Assay Conditions: Suboptimal dye loading concentration, incubation time, or temperature.[9][10] | 1. Minimize pre-incubation times with the agonist. Perform time-course experiments to determine the optimal stimulation time.2. Use a lower concentration range of the agonist. Ensure the fluorescence signal is within the linear range of the plate reader.3. Check cell viability using a method like Trypan Blue exclusion. Ensure proper cell seeding density.4. Prepare fresh agonist solutions. Consider using a stabilized assay buffer.5. Optimize dye concentration and loading conditions for your specific cell line. |
| High background fluorescence in calcium flux assay | 1. Autofluorescence: The test compound itself may be fluorescent.2. Cellular Stress: Over-trypsinization or other harsh cell handling procedures can increase basal calcium levels.3. Contamination: Bacterial or fungal contamination can interfere with the assay. | 1. Run a control plate with the compound in the absence of cells to measure its intrinsic fluorescence.2. Handle cells gently. Use the minimum necessary concentration and incubation time for trypsinization.3. Regularly check cell cultures for contamination. |
| Inconsistent results in receptor binding assays | 1. Radioligand Degradation: The radiolabeled ligand may be unstable.2. Non-specific Binding: High levels of non-specific binding can obscure the specific binding signal.3. Incomplete Washing: Inadequate washing can lead to high background counts.4. Variable Cell/Membrane Numbers: Inconsistent amounts of receptor source per well. | 1. Aliquot and store the radioligand according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.2. Include a non-specific binding control (excess unlabeled ligand). Consider using a different blocking agent in the assay buffer.3. Optimize the number and duration of wash steps.4. Ensure a homogenous cell or membrane suspension before plating. |
In Vivo Study Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in oral bioavailability data | 1. Physiological Variability: Differences in gastric emptying time, intestinal pH, and enzyme levels between individual animals.[6][11]2. Formulation Inhomogeneity: Inconsistent distribution of the peptide in the dosing formulation.3. Inaccurate Dosing: Errors in the volume or concentration of the administered dose.4. Stress-induced Physiological Changes: Animal stress can affect GI motility and blood flow. | 1. Fast animals overnight to standardize gastric emptying. Use a sufficient number of animals to account for biological variability.2. Ensure the formulation is well-mixed before each administration.3. Calibrate dosing equipment regularly. Use precise techniques for oral gavage.4. Acclimatize animals to the experimental procedures to minimize stress. |
| Low or undetectable plasma concentrations of the peptide agonist | 1. Rapid Degradation: The peptide is being rapidly degraded in the GI tract or during first-pass metabolism.2. Poor Absorption: The peptide has very low permeability across the intestinal epithelium.3. Pre-analytical Sample Degradation: The peptide is degrading in the blood sample after collection.4. Insufficient Assay Sensitivity: The analytical method is not sensitive enough to detect the low circulating concentrations. | 1. Consider co-administration with protease inhibitors or using a more stable peptide analog (e.g., cyclized or with D-amino acids).2. Formulate the peptide with a permeation enhancer.3. Collect blood samples into tubes containing protease inhibitors and keep them on ice. Process samples promptly.4. Optimize the LC-MS/MS method for higher sensitivity. Consider using a larger sample volume for extraction.[8] |
| Poor in vivo efficacy despite good in vitro activity | 1. Pharmacokinetic Issues: The peptide may have a very short half-life in circulation, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.2. Off-target Effects: The peptide may have off-target effects in vivo that counteract its desired therapeutic effect. It is crucial to ensure selectivity against the CCK-B receptor to avoid anxiety-like side effects.[12]3. Receptor Desensitization: Continuous high-level exposure to the agonist in vivo may lead to receptor desensitization and downregulation.[1][8] | 1. Perform a detailed pharmacokinetic study to determine the peptide's half-life and distribution. Consider formulation strategies to prolong its circulation time (e.g., PEGylation).2. Profile the peptide against a panel of related receptors to assess its selectivity. Observe animals for any unexpected behavioral changes.3. Investigate different dosing regimens (e.g., intermittent vs. continuous) to minimize receptor desensitization. |
Quantitative Data Summary
The following table summarizes the in vitro potency of various CCK-A receptor agonists from the literature. Note that direct comparison of absolute oral bioavailability is challenging due to variations in experimental conditions across different studies.
| Agonist | Assay Type | Cell/Tissue | Potency (IC50/EC50) | Reference |
| CCK-8 | Pepsinogen Release | Guinea Pig Chief Cells | EC50: 0.3 nM | [13] |
| A71378 | Pancreatic Amylase Secretion | Guinea Pig Pancreas | EC50: 0.16 nM | [14] |
| A71378 | Receptor Binding | Guinea Pig Pancreas (CCK-A) | IC50: 0.4 nM | [14] |
| A71378 | Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B) | EC50: 600 nM | [14] |
| CCK Octapeptide | Calcium Flux | HiTSeeker CCKAR Cell Line | EC50: 0.417 nM | [3] |
| DOTA-glucose-CCK | Receptor Binding | AR42J cells | IC50: 12.3 nM | [15] |
| DOTA-[Nle]-cCCK | Receptor Binding | AR42J cells | IC50: 1.7 nM | [15] |
Experimental Protocols
Protocol 1: In Vitro CCK-A Receptor Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for the CCK-A receptor using a radiolabeled ligand.
Materials:
-
Cells or tissue membranes expressing CCK-A receptors (e.g., AR42J cells, guinea pig pancreas membranes).
-
Radiolabeled CCK-A ligand (e.g., [125I]-CCK-8).
-
Unlabeled CCK-8 (for non-specific binding determination).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, a fixed concentration of radiolabeled ligand, and the test compound at various concentrations.
-
For total binding wells, add only buffer and radiolabeled ligand.
-
For non-specific binding wells, add buffer, radiolabeled ligand, and a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[16][17][18]
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium in response to CCK-A receptor activation using a fluorescent dye.
Materials:
-
Cells expressing CCK-A receptors (e.g., CHO-CCKAR, HIT-T15).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
CCK-A agonist.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injectors.
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.[10]
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.[4][9]
-
Wash the cells twice with HBS to remove excess dye.
-
Add HBS to each well and place the plate in the fluorescence plate reader.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 488 nm and emission at 515 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few cycles.
-
Use the plate reader's injector to add the CCK-A agonist at various concentrations.
-
Continue to record the fluorescence signal to capture the peak calcium response.
-
Analyze the data by subtracting the baseline fluorescence and calculating the peak response for each concentration. Plot the response against the log concentration of the agonist to determine the EC50 value.[10]
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
This protocol provides a general workflow for determining the oral bioavailability of a peptide-based CCK-A agonist in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Test peptide formulation for oral administration.
-
Vehicle control.
-
Oral gavage needles.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant and protease inhibitors).
-
Centrifuge.
-
LC-MS/MS system for peptide quantification.
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Administer the test peptide formulation or vehicle control to the rats via oral gavage at a specific dose.
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For a separate group of rats, administer the peptide intravenously to determine the plasma concentration profile after 100% bioavailability.
-
Extract the peptide from the plasma samples using a suitable method (e.g., protein precipitation, solid-phase extraction).
-
Quantify the concentration of the peptide in the plasma extracts using a validated LC-MS/MS method.[8]
-
Plot the plasma concentration versus time for both oral and intravenous administration.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
References
- 1. Ligand-induced Internalization of Cholecystokinin Receptors: DEMONSTRATION OF THE IMPORTANCE OF THE CARBOXYL TERMINUS FOR LIGAND-INDUCED INTERNALIZATION OF THE RAT CHOLECYSTOKININ TYPE B RECEPTOR BUT NOT THE TYPE A RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bu.edu [bu.edu]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Arl 15849XX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arl 15849XX.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AR-R 15849, is a potent and highly selective peptide analog of cholecystokinin-8 (CCK-8). Its primary mechanism of action is as an agonist for the cholecystokinin A (CCK-A) receptor.[1][2] It is designed to have enhanced stability and a longer duration of action compared to endogenous CCK-8.[1]
Q2: What are the expected on-target effects of this compound in preclinical models?
The primary on-target effect of this compound is the suppression of food intake (anorectic activity) and subsequent reduction in body weight gain.[2] In studies involving rats, it has been shown to be significantly more potent in inhibiting feeding compared to CCK-8 and other analogs.[1] It has also been shown to contract the gallbladder and induce pancreatic phosphatidylinositol hydrolysis, which are known functions of CCK-A receptor activation.[1]
Q3: What is the selectivity profile of this compound for CCK receptor subtypes?
This compound exhibits high selectivity for the CCK-A receptor over the CCK-B receptor. This high selectivity is a key feature of the compound.
Quantitative Data Summary
| Compound | CCK-A Receptor Affinity (Ki) | CCK-B Receptor Affinity (Ki) | Selectivity (CCK-B/CCK-A) |
| This compound | 0.034 nM | 224 nM | ~6,600-fold |
| CCK-8 | Nonselective | Nonselective | - |
| ARL 14294 | Nonselective | Nonselective | - |
| Data sourced from Pharmacology Biochemistry and Behavior, 1998.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lack of anorectic effect observed in animal models.
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Possible Cause 1: Compound Degradation.
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Troubleshooting: this compound is a peptide analog and may be susceptible to degradation. Ensure proper storage at -20°C. For in-use solutions, prepare them fresh and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Dosing or Administration.
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Troubleshooting: Review the published literature for effective dose ranges in your specific model.[1][2] The route of administration (e.g., intraperitoneal, intranasal) can significantly impact bioavailability and efficacy.[1] Verify the accuracy of your dosing calculations and administration technique.
-
-
Possible Cause 3: Animal Model Variability.
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Troubleshooting: Factors such as species, strain, age, and feeding status (e.g., fasted vs. ad libitum fed) can influence the response to CCK-A agonists. Ensure your experimental conditions are consistent and appropriate for the intended study.
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-
Possible Cause 4: Pharmacological Tolerance.
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Troubleshooting: While studies have suggested that pharmacological tolerance to the anorectic effects of this compound does not develop with subchronic treatment, this could be context-dependent.[2] Consider including washout periods in your study design if repeated dosing is planned.
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Issue 2: Observation of emesis or other adverse gastrointestinal effects.
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Possible Cause 1: Dose is too high.
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Troubleshooting: Emesis is a known on-target effect of CCK-A receptor agonists due to their role in gastrointestinal function. This compound was developed to have a greater separation between the anorectic dose and the emetic dose, particularly with intranasal administration in dogs.[1] If emesis is observed, a dose-response study is recommended to identify the optimal therapeutic window for your model.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: While this compound is highly selective for the CCK-A receptor, exaggerated pharmacological effects at this receptor in different tissues can be considered a form of "off-target" effect in the context of the desired therapeutic outcome. Review the known physiological roles of CCK-A receptors in the gastrointestinal tract to anticipate potential side effects. There is currently no public data suggesting significant off-target binding to other unrelated receptor families.
-
Experimental Protocols
Protocol 1: Assessment of Anorectic Activity in Rats
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Animals: Male Sprague-Dawley rats, individually housed.
-
Acclimation: Acclimate animals to the experimental conditions, including handling and injection procedures.
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Fasting: Fast animals for a predetermined period (e.g., 18 hours) prior to the experiment to standardize hunger levels.
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Dosing: Prepare fresh solutions of this compound in a suitable vehicle (e.g., saline). Administer the compound via the desired route (e.g., intraperitoneal injection). Include a vehicle-only control group.
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Feeding Measurement: Immediately after administration, provide a pre-weighed amount of standard chow. Measure food intake at regular intervals (e.g., 1, 2, 3, and 5 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: In Vitro Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing either the human CCK-A or CCK-B receptor.
-
Radioligand: Use a suitable radiolabeled ligand for the CCK-A or CCK-B receptor (e.g., [¹²⁵I]CCK-8).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: CCK-A Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
References
Technical Support Center: Arl 15849XX and Related CCK-8 Analog Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Arl 15849XX and other cholecystokinin-8 (CCK-8) analogs in experimental studies. Given the limited publicly available data on this compound, this guide incorporates data and protocols from closely related and well-studied CCK-8 analogs to provide relevant and practical support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cholecystokinin-8 (CCK-8) analog and is classified as a novel anti-obesity agent.[1] As a CCK-8 analog, it is expected to mimic the action of endogenous CCK, a gastrointestinal peptide hormone that plays a crucial role in satiety and food intake regulation. CCK-8 analogs primarily act as agonists at CCK receptors, which are found in the gastrointestinal tract and the central nervous system. Activation of these receptors is associated with reduced food intake, delayed gastric emptying, and stimulation of pancreatic enzyme secretion.
Q2: What are the expected biological effects of this compound in vivo?
Based on studies of similar CCK-8 analogs like (pGlu-Gln)-CCK-8, this compound is anticipated to have the following effects in animal models of obesity:
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Reduction in body weight and food intake: CCK-8 analogs have been shown to significantly decrease body weight and accumulated food intake in high-fat-fed and ob/ob mice.[2]
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Improved glycemic control: Administration of CCK-8 analogs can lead to lower non-fasting glucose levels and improved glucose tolerance.[2]
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Enhanced insulin sensitivity: These compounds have been observed to improve insulin sensitivity.[2]
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Reduced lipid accumulation: Studies have shown a decrease in triacylglycerol deposition in tissues like the liver, pancreas, and adipose tissue.[2]
Q3: What are common in vitro applications for this compound?
This compound and other CCK-8 analogs are often studied in vitro to understand their direct effects on specific cell types. A common application is to investigate their insulinotropic actions in pancreatic beta-cell lines, such as BRIN-BD11 cells. These experiments help to determine the compound's potential to stimulate insulin secretion.
Q4: Are there any known issues with the stability of CCK-8 analogs?
Native CCK-8 is known to be rapidly degraded by enzymes.[2] Many synthetic analogs, including this compound, are designed to have improved stability and resistance to enzymatic degradation, leading to a more prolonged biological effect.[2]
Troubleshooting Guide
Interpreting variable results in studies involving this compound can be challenging. This guide addresses common issues that may be encountered during in vitro and in vivo experiments.
In Vitro Studies (e.g., Cell Viability/Proliferation Assays)
Many researchers may use colorimetric assays like the CCK-8 (WST-8) assay to assess the effect of this compound on cell viability and proliferation. Below are common problems and solutions for this type of assay.
Problem 1: High variability between replicate wells.
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Possible Cause:
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Uneven cell seeding: Insufficient mixing of the cell suspension before or during plating.
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Edge effect: Evaporation from the outermost wells of the microplate can lead to changes in media concentration.
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Pipetting errors: Inaccurate or inconsistent volumes of cells, media, or reagents.
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Bubbles: Bubbles in the wells can interfere with absorbance readings.
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-
Solution:
-
Ensure the cell suspension is thoroughly mixed before and during seeding.
-
Avoid using the outermost wells of the plate; instead, fill them with sterile media or PBS to maintain humidity.
-
Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
-
Be careful when adding reagents to avoid introducing bubbles. If bubbles are present, they can be removed with a sterile pipette tip.
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Problem 2: Low or no color development.
-
Possible Cause:
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Low cell number: The number of viable cells may be too low to produce a detectable signal.
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Reduced cell viability: The cells may have been compromised before the addition of the compound.
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Incorrect incubation time: The incubation time after adding the CCK-8 reagent may be too short.
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-
Solution:
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Increase the initial cell seeding density. A pilot experiment to determine the optimal cell number is recommended.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Increase the incubation time with the CCK-8 reagent (e.g., from 1 hour to 2-4 hours).
-
Problem 3: High background absorbance.
-
Possible Cause:
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Contamination: Bacterial or fungal contamination of the cell culture.
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Media components: Phenol red in the culture medium can contribute to background absorbance.
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Compound interference: The test compound itself may react with the CCK-8 reagent.
-
-
Solution:
-
Regularly check cell cultures for contamination.
-
Use a background control (wells with media and CCK-8 reagent but no cells) and subtract this value from all other readings.
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To check for compound interference, set up control wells with the compound, media, and CCK-8 reagent (no cells). If there is significant color change, the compound is interfering. In this case, the medium containing the compound should be removed and replaced with fresh medium before adding the CCK-8 reagent.
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In Vivo Studies
Problem: Lack of expected effect on body weight or food intake.
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Possible Cause:
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Insufficient dosage: The dose of this compound may be too low to elicit a significant biological response.
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Route or frequency of administration: The method and timing of administration may not be optimal.
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Compound stability/degradation: Although designed for stability, the compound may still be degrading in vivo.
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Tolerance: The development of tolerance to the compound's effects with repeated administration.
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-
Solution:
-
Conduct a dose-response study to determine the optimal effective dose.
-
Review literature for similar compounds to determine the most effective administration protocols. For example, some CCK-8 analogs are administered via twice-daily intraperitoneal injections.[2]
-
Ensure proper storage and handling of the compound to prevent degradation before administration.
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While some studies on CCK-8 analogs show no evidence of tolerance development, this should be monitored in longer-term studies.[2]
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Experimental Protocols
Representative In Vivo Protocol: Evaluation of a CCK-8 Analog in a High-Fat-Fed Mouse Model
This protocol is based on studies with the CCK-8 analog (pGlu-Gln)-CCK-8 and can be adapted for this compound.
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Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a designated period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Compound Administration:
-
Dissolve the CCK-8 analog in sterile saline.
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Administer the compound via intraperitoneal (i.p.) injection twice daily (e.g., at 9 am and 5 pm) at a specified dose (e.g., 25 nmol/kg body weight).
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A control group of high-fat-fed mice should receive vehicle (saline) injections.
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-
Measurements:
-
Body weight and food intake: Monitor daily.
-
Glucose tolerance test (GTT): After a period of treatment (e.g., 2-3 weeks), fast the mice overnight and administer a glucose bolus (e.g., 2 g/kg body weight) via i.p. injection. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.
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Insulin sensitivity test (IST): After a recovery period from the GTT, administer an insulin bolus (e.g., 0.5 U/kg body weight) via i.p. injection to fasted mice. Measure blood glucose at the same time points as the GTT.
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Plasma parameters: At the end of the study, collect blood samples to measure plasma insulin, triglycerides, and other relevant markers.
-
-
Tissue Analysis: Harvest tissues such as the liver, pancreas, and adipose tissue for histological analysis or measurement of lipid content.
Representative In Vitro Protocol: Insulin Secretion Assay in a Pancreatic Beta-Cell Line
This protocol is a general guideline for assessing the insulinotropic effects of a CCK-8 analog.
-
Cell Culture: Culture a pancreatic beta-cell line (e.g., BRIN-BD11) in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Seeding: Seed the cells into 24-well plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
-
Pre-incubation: Before the experiment, wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and pre-incubate for a period (e.g., 40 minutes) to allow basal insulin secretion to stabilize.
-
Incubation with Test Compound:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) along with different concentrations of the CCK-8 analog (e.g., 1 pM to 100 nM).
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Include a positive control (e.g., a known insulin secretagogue like GLP-1) and a negative control (stimulatory glucose alone).
-
Incubate for a defined period (e.g., 20 minutes).
-
-
Sample Collection and Analysis:
-
Collect the supernatant (the KRB buffer containing the secreted insulin).
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
The results can be expressed as the amount of insulin secreted normalized to the total protein content of the cells in each well.
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Data Presentation
The following tables summarize the types of quantitative data that can be generated from studies with CCK-8 analogs, based on published findings for (pGlu-Gln)-CCK-8.
Table 1: Representative In Vivo Effects of a CCK-8 Analog in High-Fat-Fed Mice
| Parameter | High-Fat Control | CCK-8 Analog Treated | Significance |
| Body Weight Change (g) | +5.2 ± 0.4 | +2.1 ± 0.3 | p < 0.001 |
| Cumulative Food Intake (g) | 85.6 ± 3.1 | 72.4 ± 2.5 | p < 0.01 |
| Non-fasting Blood Glucose (mmol/L) | 10.2 ± 0.5 | 8.1 ± 0.3 | p < 0.05 |
| Plasma Insulin (ng/mL) | 2.8 ± 0.3 | 1.5 ± 0.2 | p < 0.01 |
| Liver Triglycerides (mg/g) | 15.4 ± 1.2 | 8.9 ± 0.9 | p < 0.001 |
Data are presented as mean ± SEM and are hypothetical examples based on published studies.
Table 2: Representative In Vitro Insulin Secretion in Response to a CCK-8 Analog
| CCK-8 Analog Concentration | Insulin Secretion (ng/mg protein/20 min) |
| Control (16.7 mM Glucose) | 2.5 ± 0.2 |
| 1 pM | 2.8 ± 0.3 |
| 10 pM | 3.5 ± 0.4 |
| 100 pM | 4.8 ± 0.5 |
| 1 nM | 6.2 ± 0.6 |
| 10 nM | 7.5 ± 0.7 |
| 100 nM | 7.8 ± 0.8 |
Data are presented as mean ± SEM and are hypothetical examples.
Visualizations
Signaling Pathway of CCK-8 Analogs in Satiety Regulation
Caption: CCK-8 analog signaling pathway for promoting satiety.
Experimental Workflow for In Vivo Studies
References
- 1. Beneficial effects of the novel cholecystokinin agonist (pGlu-Gln)-CCK-8 in mouse models of obesity/diabetes [asoi.info]
- 2. (pGlu-Gln)-CCK-8[mPEG]: a novel, long-acting, mini-PEGylated cholecystokinin (CCK) agonist that improves metabolic status in dietary-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Arl 15849XX and CCK-8 in Weight Management: A Guide for Researchers
For researchers and drug development professionals, this guide provides a detailed comparison of the novel cholecystokinin-A (CCK-A) receptor agonist, Arl 15849XX, and the endogenous peptide, cholecystokinin-8 (CCK-8), in the context of weight management. This analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and experimental protocols.
Executive Summary
This compound, a synthetic analog of CCK-8, demonstrates superior efficacy and a more favorable pharmacological profile for weight management in preclinical models compared to its endogenous counterpart. Key advantages of this compound include enhanced CCK-A receptor selectivity, greater potency in reducing food intake, a significantly longer duration of action, and a lack of compensatory feeding behavior observed with CCK-8. These attributes position this compound as a more promising candidate for the development of anti-obesity therapeutics.
Data Presentation: Quantitative Comparison
| Parameter | This compound | CCK-8 | Reference |
| Receptor Selectivity | 6,600-fold greater affinity for CCK-A over CCK-B receptors | Nonselective | [1] |
| Anorectic Potency (in rats) | 100-fold more potent than CCK-8 in inhibiting 3-hour food intake | Baseline | [1] |
| Duration of Feeding Inhibition (in rats) | > 5 hours | 1 hour | [1] |
| Compensatory Feeding | Not observed | Observed | [2] |
| Subchronic Efficacy (9-day study in rats) | Sustained reduction in food intake and significant reduction in body weight gain | Not reported for subchronic efficacy | [2] |
| Pharmacological Tolerance | Not observed | - | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and CCK-8 exert their effects on appetite through the activation of cholecystokinin receptors. However, their differing selectivity for the CCK-A receptor subtype is a crucial factor in their efficacy.
CCK-8 is a nonselective agonist, meaning it binds to both CCK-A and CCK-B receptors. While activation of CCK-A receptors is primarily associated with satiety signals, the non-selectivity of CCK-8 may contribute to off-target effects and a shorter duration of action.
This compound , in contrast, is a highly selective CCK-A receptor agonist. This specificity allows for a more targeted approach to inducing satiety, potentially reducing the likelihood of side effects associated with CCK-B receptor activation. The sustained activation of the CCK-A receptor by this compound leads to a prolonged feeling of fullness and a subsequent reduction in food intake.
The signaling pathway for both molecules, upon binding to the CCK-A receptor, is believed to involve the activation of vagal afferent neurons, which transmit satiety signals to the hindbrain and hypothalamus, key areas of the brain that regulate appetite and energy homeostasis.
Caption: Signaling pathway of CCK-8 and this compound in appetite regulation.
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies between this compound and CCK-8.
Anorectic Activity in Rats
-
Objective: To compare the potency and duration of action of this compound and CCK-8 on food intake.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Intraperitoneal (i.p.) injections of this compound, CCK-8, or vehicle.
-
Feeding Paradigm:
-
Acute Feeding Inhibition: Measurement of food intake over a 3-hour period following drug administration in fasted rats.
-
Subchronic Anorectic Activity: Daily i.p. injections of this compound or vehicle over a 9-day period in fasted rats, with measurement of daily food intake and body weight.
-
-
Key Findings: this compound was 100-fold more potent than CCK-8 in inhibiting 3-hour food intake and had a significantly longer duration of action (>5 hours vs. 1 hour).[1] In the subchronic study, this compound produced a sustained decrease in food intake and a significant reduction in body weight gain without inducing pharmacological tolerance.[2]
Caption: Experimental workflow for assessing anorectic activity in rats.
Anorectic and Emetic Activity in Dogs
-
Objective: To evaluate the anorectic efficacy and emetic potential of intranasally administered this compound.
-
Animal Model: Beagle dogs.
-
Drug Administration: Intranasal administration of this compound.
-
Endpoints:
-
Inhibition of feeding.
-
Observation for emetic events.
-
-
Key Finding: Intranasal this compound effectively inhibited feeding in beagle dogs with a notable separation between the doses that induced anorexia and those that caused emesis, suggesting a favorable therapeutic window.[1]
Conclusion
The available preclinical evidence strongly suggests that this compound is a more effective and promising agent for weight management than CCK-8. Its high selectivity for the CCK-A receptor, coupled with its enhanced potency and prolonged duration of action, translates to a sustained reduction in food intake and body weight gain without the compensatory feeding or rapid desensitization associated with CCK-8. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human obesity.
References
A Comparative Analysis of Arl 15849XX and Other Anti-Obesity Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global obesity epidemic necessitates the continued exploration of novel therapeutic strategies. Arl 15849XX, a cholecystokinin (CCK) analogue, represents a class of potential anti-obesity agents that target satiety signaling pathways. This guide provides a comparative overview of the mechanistic and clinical data related to the class of CCK receptor agonists, represented here by this compound, alongside two other major classes of anti-obesity drugs: GLP-1 receptor agonists and centrally-acting agents. Due to the limited publicly available data on this compound, this comparison will conceptually represent its class based on the known mechanisms of CCK-A (CCK1R) receptor agonists.
Mechanism of Action: A Tale of Three Pathways
Anti-obesity agents exert their effects through diverse physiological pathways. Here, we compare the signaling mechanisms of CCK1R agonists, GLP-1 receptor agonists, and a representative centrally-acting combination therapy.
Cholecystokinin (CCK) Pathway
CCK1R agonists like this compound are designed to mimic the action of endogenous cholecystokinin, a peptide hormone released from the small intestine in response to food intake. CCK plays a crucial role in digestion and acts as a short-term satiety signal. By activating CCK1 receptors on vagal afferent nerves, these agents are intended to enhance the feeling of fullness, thereby reducing meal size.
GLP-1 Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide, work on multiple fronts. They enhance insulin secretion, suppress glucagon release, and slow gastric emptying. Crucially for weight management, they also act on the brain to reduce appetite and food cravings.
Central Nervous System Pathway
Centrally-acting agents, like the combination of phentermine and topiramate, directly target neurotransmitter systems in the brain to suppress appetite. Phentermine stimulates the release of norepinephrine, reducing hunger, while topiramate's mechanism is multifactorial but is thought to enhance satiety and suppress appetite through its effects on GABA receptors and carbonic anhydrase.
Comparative Efficacy and Safety
The following tables summarize the available clinical data for representative drugs from each class. It is important to note that the data for CCK1R agonists are based on a clinical trial of GI181771X, a selective CCK-A agonist, as specific data for this compound is not publicly available.
Table 1: Efficacy Data from Clinical Trials
| Parameter | CCK1R Agonist (GI181771X) | GLP-1 Receptor Agonist (Semaglutide 2.4mg) | Centrally-Acting Agent (Phentermine/Topiramate ER) |
| Mean Weight Loss | No significant difference from placebo[1] | ~15% from baseline[2][3] | ~10% from baseline[4][5][6] |
| Reduction in Food Intake | Designed to reduce meal size, but long-term efficacy on total caloric intake is not established.[1] | Significant reduction in ad libitum energy intake.[2][3] | Appetite suppression.[7] |
| Effect on Satiety | Aims to enhance short-term satiety.[1] | Increased feelings of fullness and satiety.[2][3] | Satiety enhancement.[7] |
Table 2: Safety and Tolerability Profile
| Adverse Events | CCK1R Agonist (GI181771X) | GLP-1 Receptor Agonist (Semaglutide) | Centrally-Acting Agent (Phentermine/Topiramate ER) |
| Common | Gastrointestinal side effects.[1] | Nausea, diarrhea, vomiting, constipation.[8] | Paresthesia, dizziness, dysgeusia, insomnia, constipation.[5] |
| Serious | No significant hepatobiliary or pancreatic abnormalities reported in the trial.[1] | Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors (based on rodent studies). | Increased heart rate, suicidal ideation, cognitive dysfunction.[5] |
Experimental Protocols
The development and evaluation of anti-obesity agents involve rigorous preclinical and clinical testing.
Preclinical Evaluation
Preclinical studies typically utilize animal models of obesity, such as diet-induced obese (DIO) rodents or genetically obese models (e.g., ob/ob mice). Key assessments include:
-
Food Intake and Meal Pattern Analysis: Continuous monitoring of food consumption to assess effects on meal size, frequency, and overall caloric intake.
-
Body Weight and Composition: Regular measurement of body weight and analysis of body composition (fat mass vs. lean mass) using techniques like DEXA.
-
Metabolic Parameters: Measurement of blood glucose, insulin, and lipid levels.
-
Behavioral Satiety Sequence: Observation of behaviors following food consumption to determine if the agent induces a natural satiety state.[9]
Clinical Trial Design
Human clinical trials for anti-obesity agents are typically randomized, double-blind, placebo-controlled studies. A representative workflow is illustrated below.
Key endpoints in these trials include:
-
Primary Efficacy Endpoint: The primary measure of success, often the mean percentage change in body weight from baseline compared to placebo.
-
Secondary Endpoints: These may include the proportion of patients achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%), changes in waist circumference, blood pressure, lipid profiles, and glycemic control.
-
Assessment of Satiety and Food Intake: Validated questionnaires and visual analogue scales (VAS) are used to subjectively measure hunger, fullness, and food cravings.[10] Ad libitum meal tests may be conducted to objectively measure energy intake.[11]
-
Safety and Tolerability: Comprehensive monitoring and reporting of all adverse events.
Conclusion
While this compound, as a CCK1R agonist, targets a key physiological pathway in satiety, the clinical development of this class of drugs for obesity has faced challenges, with at least one selective agonist failing to demonstrate significant weight loss in a large clinical trial. In contrast, GLP-1 receptor agonists and centrally-acting agents have shown more robust and sustained weight loss, albeit with distinct side effect profiles. The multi-faceted mechanism of GLP-1 receptor agonists, in particular, has led to their emergence as highly effective anti-obesity medications. Future research and development in the field of CCK1R agonists may require novel approaches, such as the development of biased agonists or allosteric modulators, to unlock their therapeutic potential for weight management.
References
- 1. Stimulation of cholecystokinin-A receptors with GI181771X does not cause weight loss in overweight or obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of once-weekly semaglutide on appetite, energy intake, control of eating, food preference and body weight in subjects with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of semaglutide 2.4 mg once weekly on energy intake, appetite, control of eating, and gastric emptying in adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phentermine and topiramate for the management of obesity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phentermine/topiramate - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Issues in Measuring and Interpreting Human Appetite (Satiety/Satiation) and Its Contribution to Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Satiety Trials – Inquis Clinical Research [inquis.com]
A Preclinical Showdown: Arl 15849XX (as a CCK-8 Analog) vs. Liraglutide for Weight Management
A Comparative Guide for Researchers and Drug Development Professionals
The global obesity epidemic continues to drive the search for novel and effective therapeutic interventions. This guide provides a detailed preclinical comparison of two distinct pharmacological approaches to weight loss: the cholecystokinin (CCK) analog Arl 15849XX and the well-established glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide. While specific preclinical weight loss data for this compound is limited in recent literature, this comparison will draw upon the established mechanisms and representative data of CCK-8 analogs to provide a valuable framework for understanding their potential relative to liraglutide.
Executive Summary
Liraglutide, a GLP-1 receptor agonist, has demonstrated robust efficacy in promoting weight loss through central appetite suppression and delayed gastric emptying.[1][2] Its mechanism is well-characterized, involving the activation of GLP-1 receptors in the brain and periphery. In contrast, this compound, a CCK-8 analog, is part of a class of compounds that primarily induce short-term satiety by activating CCK1 receptors on vagal afferent nerves. While effective in reducing meal size, the long-term efficacy of CCK analogs for sustained weight loss has been a subject of investigation. This guide will delve into the mechanistic differences, present available preclinical data, and outline the experimental protocols used to evaluate these two classes of anti-obesity agents.
Quantitative Data Summary
The following tables summarize representative preclinical data for liraglutide and a CCK-8 analog, (pGlu-Gln)-CCK-8, which serves as a proxy for this compound due to the limited availability of specific data for the latter.
Table 1: Preclinical Efficacy of Liraglutide in Diet-Induced Obese (DIO) Rodent Models
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Body Weight | C57BL/6 Mice | 0.05 mg/kg/day for 5 weeks | Significant reduction in body weight gain compared to control. | [3][4] |
| Food Intake | C57BL/6 Mice | 0.05 mg/kg/day for 5 weeks | Significant reduction in cumulative food intake. | [3] |
| Body Composition | DIO Rats | 0.2 mg/kg, twice daily for 14 days | Significant reduction in fat mass. | [5] |
| Glucose Tolerance | C57BL/6 Mice | 2-week treatment | Improved glucose tolerance. | [6] |
| Gastric Emptying | Rats | Acute administration | Significant delay in gastric emptying. | [1] |
Table 2: Preclinical Efficacy of a CCK-8 Analog, (pGlu-Gln)-CCK-8, in Obese Rodent Models
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Body Weight | High-Fat-Fed Mice | Twice daily injections for 28 days | Significant decrease in body weight. | [7] |
| Food Intake | High-Fat-Fed Mice | Twice daily injections for 28 days | Significant decrease in accumulated food intake. | [7] |
| Body Composition | High-Fat-Fed Mice | Twice daily injections for 28 days | Significant reduction in triacylglycerol deposition in adipose, pancreatic, and liver tissue. | [7] |
| Glucose Tolerance | High-Fat-Fed Mice | Acute and chronic administration | Improved oral and intraperitoneal glucose tolerance. | [7] |
| Satiety | Mice | Acute administration | More potent satiating effects compared to native CCK-8. | [7] |
Signaling Pathways and Mechanisms of Action
Liraglutide: A GLP-1 Receptor Agonist
Liraglutide exerts its effects by mimicking the action of the endogenous incretin hormone GLP-1.[1] It binds to and activates GLP-1 receptors (GLP-1R), which are G-protein coupled receptors expressed in various tissues, including the pancreas, brain, and gastrointestinal tract.[8]
Activation of GLP-1R in the hypothalamus and brainstem leads to increased satiety and reduced appetite.[8] In the periphery, liraglutide slows gastric emptying, further contributing to a feeling of fullness.[1]
Caption: Liraglutide signaling pathway leading to weight loss.
This compound: A CCK-8 Analog
As a CCK-8 analog, this compound is presumed to act primarily on the cholecystokinin 1 receptor (CCK1R). CCK is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins. It plays a key role in short-term satiety.
CCK-8 analogs bind to CCK1Rs located on the terminals of vagal afferent neurons in the gastrointestinal tract. This activation sends signals to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates these signals to induce a feeling of fullness and terminate a meal.
Caption: this compound (CCK-8 analog) signaling pathway for satiety.
Experimental Protocols
Liraglutide: Diet-Induced Obesity (DIO) Model
A common preclinical model to evaluate the efficacy of liraglutide involves the use of diet-induced obese (DIO) rodents.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used.
-
Induction of Obesity: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-14 weeks to induce an obese phenotype with metabolic abnormalities.[3]
-
Drug Administration: Liraglutide or vehicle (control) is administered daily via subcutaneous injection. Dosages can range from 0.05 to 0.4 mg/kg.
-
Efficacy Endpoints:
-
Body Weight and Food Intake: Measured daily or several times per week.
-
Body Composition: Assessed at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads.
-
Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess effects on glucose metabolism.
-
Gastric Emptying: Measured by tracking the transit of a non-absorbable marker.
-
This compound (CCK-8 Analog): Food Intake and Satiety Studies
Preclinical evaluation of CCK-8 analogs often focuses on their acute effects on food intake and satiety.
-
Animal Model: Lean or obese rodents (rats or mice) are used.
-
Acclimation: Animals are acclimated to the testing environment and feeding schedules.
-
Drug Administration: The CCK-8 analog or vehicle is administered, typically via intraperitoneal or subcutaneous injection, shortly before the presentation of food.
-
Efficacy Endpoints:
-
Meal Size and Duration: Food intake is meticulously measured at short intervals (e.g., 30, 60, 120 minutes) post-drug administration.
-
Meal Pattern Analysis: The microstructure of feeding behavior (e.g., number of meals, inter-meal interval) is analyzed.
-
Chronic Weight Loss Studies: For longer-term evaluation, the drug is administered daily or twice daily, and body weight and cumulative food intake are monitored over several weeks.[7]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-obesity compounds.
Caption: Preclinical workflow for anti-obesity drug evaluation.
Comparative Analysis and Conclusion
Liraglutide and CCK-8 analogs like this compound represent two distinct strategies for tackling obesity. Liraglutide's multifaceted mechanism, targeting both central appetite regulation and peripheral satiety signals, has translated into significant and sustained weight loss in preclinical and clinical settings. The long-acting nature of liraglutide is a key advantage for patient compliance and consistent efficacy.
CCK-8 analogs, on the other hand, are potent inducers of short-term satiety. While this can effectively reduce meal size, the development of tolerance and the short duration of action have been challenges in translating this mechanism into a monotherapy for long-term weight management. However, there is growing interest in exploring CCK analogs in combination with other anti-obesity agents, such as GLP-1 receptor agonists, to potentially achieve synergistic effects on weight loss.[9]
For researchers and drug development professionals, the choice between these pathways depends on the therapeutic strategy. GLP-1 receptor agonism offers a clinically validated approach for significant and sustained weight loss. The CCK pathway, while more challenging as a standalone therapy, may hold promise in combination therapies or for specific patient populations where meal size is a primary driver of obesity. Further research into long-acting CCK analogs or novel delivery systems may also unlock the full therapeutic potential of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
- 4. A Pre-Clinical Study For Diet-Induced Obesity [bioprocessonline.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial effects of the novel cholecystokinin agonist (pGlu-Gln)-CCK-8 in mouse models of obesity/diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 9. diabetesjournals.org [diabetesjournals.org]
Validating CCK-A Receptor Activation: A Comparative Guide to Arl 15849XX and Other Key Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arl 15849XX, a selective Cholecystokinin-A (CCK-A) receptor agonist, with other relevant compounds. The data presented herein is intended to assist researchers in validating CCK-A receptor activation and selecting appropriate tools for their studies.
Executive Summary
Comparative Data of CCK-A Receptor Ligands
The following tables summarize the available quantitative data for this compound and a selection of alternative CCK-A receptor agonists and antagonists.
Table 1: Agonist Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
| This compound | 0.034 (CCK-A) , 224 (CCK-B)[1] | Comparable to CCK-8[1] | Gallbladder Contraction, Phosphatidylinositol Hydrolysis |
| CCK-8 (sulfated) | ~1 (CCK-A) | ~0.1-1 | Calcium Mobilization, Phosphatidylinositol Hydrolysis |
| ARL 14294 | Non-selective | - | - |
| SR 146131 | 0.56 (CCK-A), >1000 (CCK-B) | 1.38 (Calcium Release), 18 (Inositol Monophosphate) | Human recombinant CCK-A in NIH-3T3 cells |
| GI 181771X | - | - | Delays gastric emptying in humans (in vivo) |
Table 2: Antagonist Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2/ID50) | Assay Type |
| Dexloxiglumide | - | pA2: 6.41 | Inhibition of CCK-8 induced amylase release (in vitro) |
| Devazepide | 0.08 - 0.8 (CCK-A) | IC50: 0.045 - 0.081 nM | Inhibition of CCK-8 binding |
Signaling Pathways and Experimental Workflows
Activation of the CCK-A receptor initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq and G12/13 proteins, leading to downstream effector activation.
The validation of this compound activity can be performed through a series of in vitro and in vivo experiments.
References
Unveiling the Receptor Selectivity Profile of Arl 15849XX: A CCK-A Agonist, Not a CCK-B Antagonist
Contrary to the inquiry for a selectivity profile of Arl 15849XX as a cholecystokinin-B (CCK-B) receptor antagonist, extensive review of available scientific literature reveals that this compound is, in fact, a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist . This crucial distinction necessitates a reframing of its comparative analysis. This guide will, therefore, present the selectivity profile of this compound for the CCK-A receptor in comparison to the CCK-B receptor and other relevant compounds, based on published experimental data.
High Affinity and Selectivity for CCK-A Receptor
Experimental data demonstrates that this compound exhibits a significantly higher affinity for the CCK-A receptor over the CCK-B receptor. One study reports the affinity of Arl 15849 for the CCK-A receptor to be a Ki of 0.034 nM, which is approximately 6,600-fold greater than its affinity for the CCK-B receptor (Ki = 224 nM)[1]. This substantial difference underscores its classification as a selective CCK-A agonist.
For comparison, the endogenous ligand cholecystokinin octapeptide (CCK-8) is nonselective, binding to both CCK-A and CCK-B receptors with high affinity[1]. The development of selective compounds like this compound has been instrumental in elucidating the distinct physiological roles of the two receptor subtypes[2].
Comparative Selectivity Data
To provide a clear comparison, the following table summarizes the binding affinities (Ki in nM) of this compound and other relevant compounds for the CCK-A and CCK-B receptors.
| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (Fold, CCK-A vs CCK-B) |
| This compound | 0.034 [1] | 224 [1] | 6,600 |
| CCK-8 | Nonselective[1] | Nonselective[1] | ~1 |
| ARL 14294 | Nonselective[1] | Nonselective[1] | ~1 |
| L-364,718 (Devazepide) | High affinity for CCK-A | Lower affinity for CCK-B | High for CCK-A |
| L-365,260 | Lower affinity for CCK-A | High affinity for CCK-B | High for CCK-B |
Note: Specific Ki values for L-364,718 and L-365,260 are not provided in the search results but their high selectivity for their respective target receptors is well-established in scientific literature.
Experimental Protocols for Determining Receptor Selectivity
The determination of a compound's receptor selectivity profile typically involves in vitro receptor binding assays. A standard methodology is outlined below.
Radioligand Binding Assay
This technique is a common method used to determine the affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., CCK-A or CCK-B).
Materials:
-
Cell membranes expressing the receptor of interest (CCK-A or CCK-B).
-
A radiolabeled ligand known to bind to the receptor with high affinity and specificity (e.g., [125I]CCK-8).
-
The unlabeled test compound (this compound).
-
Assay buffer.
-
Filtration apparatus (e.g., glass fiber filters).
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
The following diagram illustrates the general workflow of a radioligand binding assay for determining receptor selectivity.
Caption: Workflow for Radioligand Binding Assay.
CCK-B Receptor Signaling Pathway
While this compound does not primarily target the CCK-B receptor, understanding the CCK-B signaling pathway is crucial for researchers in the field. The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that, upon activation by its ligands (gastrin and CCK), initiates a cascade of intracellular events.[3][4] This receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] These signaling events ultimately lead to various physiological responses, including the stimulation of gastric acid secretion.[4][6]
The following diagram illustrates the canonical CCK-B receptor signaling pathway.
Caption: CCK-B Receptor Signaling Pathway.
References
- 1. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
Comparative Analysis of Arl 15849XX Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of Arl 15849XX, a potent and selective cholecystokinin A (CCK-A) receptor agonist. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.
Executive Summary
Quantitative Data: Binding Affinity of this compound for Cholecystokinin Receptors
The following table summarizes the binding affinities of this compound for the human CCK-A and CCK-B receptors, as determined by radioligand binding assays.
| Compound | Receptor | Ki (nM) | Selectivity (fold) |
| This compound | CCK-A | 0.034 | 6,600-fold vs. CCK-B |
| CCK-B | 224 | ||
| CCK-8 (endogenous ligand) | CCK-A | - | Non-selective |
| CCK-B | - |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways & Experimental Workflows
To understand the functional implications of this compound binding and the methodologies used to determine its selectivity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
A Comparative Guide to the Efficacy of Arl 15849XX and ARL 14294, Novel Cholecystokinin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholecystokinin (CCK) analog Arl 15849XX and its predecessor, ARL 14294. The information presented herein is compiled from preclinical studies to assist researchers in understanding the pharmacological distinctions and advancements offered by this compound.
Introduction to this compound and ARL 14294
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in gastrointestinal functions and the regulation of food intake. Analogs of CCK have been developed to explore their therapeutic potential, particularly in the management of eating disorders. This compound is a novel CCK-8 analog, developed as an improvement upon older compounds like ARL 14294 (formerly known as FPL 14294).[1] This guide will delineate the enhanced efficacy of this compound in terms of receptor selectivity, stability, and in vivo activity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and ARL 14294.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | CCK-A Receptor Affinity (Ki, nM) | CCK-B Receptor Affinity (Ki, nM) | CCK-A/CCK-B Selectivity Ratio |
| This compound | 0.034 | 224 | ~6,600-fold |
| ARL 14294 | Non-selective | Non-selective | Not applicable |
| CCK-8 | Non-selective | Non-selective | Not applicable |
Data sourced from Simmons et al., 1998.[1]
Table 2: In Vivo Efficacy - Anorectic Activity in Rats
| Compound | Potency to Inhibit 3-hour Feeding (relative to CCK-8) | Duration of Feeding Inhibition |
| This compound | 100-fold more potent than CCK-8; 3-fold more potent than ARL 14294 | > 5 hours |
| ARL 14294 | Significantly more potent than CCK-8 | ~3 hours |
| CCK-8 | Baseline | ~1 hour |
Data sourced from Simmons et al., 1998.[1]
Signaling Pathway
The anorectic effects of both this compound and ARL 14294 are mediated through their interaction with the CCK-A receptor, a G protein-coupled receptor (GPCR). Activation of the CCK-A receptor primarily initiates a Gq-protein signaling cascade, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). This signaling pathway is fundamental to the physiological responses induced by these CCK analogs, including the sensation of satiety.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the comparison of this compound and ARL 14294.
In Vitro Gallbladder Contraction Assay
Objective: To assess the potency of CCK analogs to induce gallbladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and their gallbladders are excised and placed in a Krebs-Ringer bicarbonate solution gassed with 95% O2 and 5% CO2.
-
Strip Mounting: Longitudinal muscle strips of the gallbladder are prepared and mounted in an organ bath containing the Krebs-Ringer solution maintained at 37°C. One end of the strip is attached to a fixed support, and the other to an isometric force transducer.
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with the buffer being replaced every 15-20 minutes.
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the CCK analogs (this compound, ARL 14294, or CCK-8) to the organ bath at set time intervals.
-
Data Acquisition: The isometric contractions are recorded and measured. The potency of each compound is determined by calculating the EC50 value (the concentration that produces 50% of the maximal response).
Pancreatic Phosphatidylinositol Hydrolysis Assay
Objective: To measure the ability of CCK analogs to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in pancreatic acinar cells, a key step in the CCK-A receptor signaling pathway.
Methodology:
-
Cell Preparation: Pancreatic acini are isolated from rats by enzymatic digestion.
-
Radiolabeling: The isolated acini are incubated with myo-[3H]inositol to radiolabel the cellular inositol lipid pool.
-
Stimulation: The radiolabeled acini are then incubated with various concentrations of the CCK analogs for a defined period.
-
Extraction of Inositol Phosphates: The incubation is terminated, and the inositol phosphates are extracted from the cells.
-
Quantification: The different inositol phosphate isomers (e.g., IP1, IP2, IP3) are separated by anion-exchange chromatography and quantified by liquid scintillation counting. The results provide a measure of the activation of phospholipase C by the CCK analogs.
In Vivo Anorectic Activity Study in Rats
Objective: To evaluate the dose-dependent and temporal effects of CCK analogs on food intake in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are individually housed and maintained on a standard diet and water ad libitum.
-
Fasting: Prior to the experiment, rats are typically fasted for a period (e.g., 18-24 hours) to ensure a robust feeding response.
-
Compound Administration: this compound, ARL 14294, or a vehicle control is administered via a specified route (e.g., intraperitoneal injection or intranasal administration).
-
Feeding Measurement: Immediately after administration, the rats are presented with a pre-weighed amount of food. Food intake is then measured at various time points (e.g., 1, 3, and 5 hours) by weighing the remaining food.
-
Data Analysis: The anorectic effect is determined by comparing the food intake of the drug-treated groups to the vehicle-treated control group. The duration of action is assessed by monitoring food intake over an extended period. For subchronic studies, daily injections and food intake measurements are conducted over several days.[2]
Conclusion
The data presented in this guide demonstrates that this compound is a significantly improved CCK analog compared to ARL 14294. Its enhanced selectivity for the CCK-A receptor, greater in vivo potency in reducing food intake, and longer duration of action highlight its potential as a more effective agent for therapeutic applications in eating disorders.[1] The detailed experimental protocols provided offer a framework for researchers to further investigate and validate the efficacy of these and other novel CCK analogs.
References
A Researcher's Guide to Receptor Internalization Assays for Target Engagement Assessment of Novel Compounds like Arl 15849XX
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target is a critical step in the drug discovery pipeline. Receptor internalization, a process where cell surface receptors are incorporated into the cell upon ligand binding, serves as a robust indicator of target engagement and activation. This guide provides a comparative overview of common assay formats used to quantify receptor internalization, using the hypothetical novel compound Arl 15849XX as a case study for assessing its impact on a target G-protein coupled receptor (GPCR).
The selection of an appropriate assay is contingent on various factors, including the specific research question, required throughput, and available instrumentation. This guide delves into the principles, protocols, and performance of several widely used techniques, from traditional radioligand binding assays to modern high-content imaging and resonance energy transfer-based methods.
Comparative Overview of Receptor Internalization Assays
The following table summarizes the key characteristics of different receptor internalization assay methodologies to aid in selecting the most suitable approach for your research needs.
| Assay Type | Principle | Throughput | Relative Cost | Sensitivity | Key Advantages | Key Disadvantages |
| Confocal Microscopy | Direct visualization of fluorescently labeled receptors or ligands translocating from the cell surface to intracellular compartments. | Low | High | High | Provides spatial resolution and visual confirmation of internalization. | Low throughput, requires specialized equipment and expertise. |
| Flow Cytometry | Quantifies the cell surface population of receptors using fluorescently labeled antibodies or ligands. A decrease in surface fluorescence indicates internalization. | High | Medium | High | High-throughput, quantitative, and allows for multi-parametric analysis of cell populations. | Does not provide subcellular localization information. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify receptor internalization in a multi-well plate format.[1][2] | High | High | High | High-throughput, quantitative, and provides spatial information. | Requires sophisticated instrumentation and image analysis software. |
| BRET/FRET Assays | Measures the proximity between a receptor tagged with a donor fluorophore and an intracellular protein (e.g., β-arrestin) tagged with an acceptor fluorophore. | Medium to High | Medium | High | Homogeneous assay format, suitable for kinetic studies in live cells.[3][4][5][6] | Requires genetic engineering of cells and careful optimization of donor-acceptor pairs. |
| Enzyme Fragment Complementation (EFC) | Ligand-induced receptor internalization brings two inactive enzyme fragments (one tagged to the receptor, the other to an endosomal protein) into proximity, reconstituting enzyme activity. | High | Medium | High | Homogeneous, gain-of-signal assay with a good signal-to-background ratio.[7] | Requires genetically engineered cell lines. |
| Radioligand Binding Assays | Measures the number of receptors on the cell surface by quantifying the binding of a radiolabeled ligand.[8][9] | Low to Medium | High | Very High | Gold standard for quantifying receptor number and affinity.[8] | Involves handling of radioactive materials, low throughput. |
| ELISA-based Assays | Quantifies cell surface receptors using an antibody-based detection method in a plate-based format.[10][11][12] | Medium | Low | Medium | Non-radioactive, relatively simple and cost-effective. | Multiple wash steps can lead to cell loss and variability. |
Signaling Pathway and Experimental Workflows
To understand the basis of these assays, it is essential to visualize the underlying biological process and the general workflow of the experiments.
Ligand-Induced Receptor Internalization Pathway
Upon binding of an agonist like this compound, a GPCR typically undergoes a conformational change, leading to the recruitment of G protein-coupled receptor kinases (GRKs) and subsequent phosphorylation of the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin, which not only desensitizes the receptor from further G protein signaling but also targets it for internalization via clathrin-coated pits.[2]
Caption: Agonist-induced GPCR internalization pathway.
Detailed Experimental Protocols and Data
Confocal Microscopy
Experimental Protocol:
-
Cell Culture: Seed cells expressing the target receptor onto glass-bottom dishes or coverslips and culture overnight.
-
Labeling:
-
Direct Labeling: If the receptor is tagged with a fluorescent protein (e.g., GFP), proceed to treatment.
-
Immunolabeling: For untagged receptors, incubate cells with a primary antibody against an extracellular epitope of the receptor, followed by a fluorescently labeled secondary antibody.
-
Ligand Labeling: Alternatively, use a fluorescently labeled version of this compound.
-
-
Treatment: Treat the cells with various concentrations of this compound or a control compound for a defined period at 37°C.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Mount the coverslips and acquire images using a confocal microscope. Z-stacks are recommended to visualize the 3D distribution of the receptor.
-
Analysis: Quantify the internalized fluorescence signal relative to the total cellular fluorescence using image analysis software.[13][14]
Representative Data:
| Parameter | Value |
| EC50 for Internalization | 50 nM |
| Maximal Internalization | 60% |
| Time to Max Internalization | 30 minutes |
Experimental Workflow:
References
- 1. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. berthold.com [berthold.com]
- 4. berthold.com [berthold.com]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. In-cell ELISA protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Arl 15849XX: A General Protocol
Disclaimer: No specific public information regarding "Arl 15849XX" and its proper disposal procedures is available. Therefore, this document provides a general framework for the safe handling and disposal of an unknown or uncharacterized laboratory chemical. It is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific guidance. In the absence of an SDS, the chemical must be treated as hazardous waste.
This guide is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in the laboratory.
I. Immediate Safety and Handling Precautions
Given the unknown nature of this compound, stringent safety measures are required.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, should be worn. Depending on the physical form of the substance, additional respiratory protection may be necessary.
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: A spill kit appropriate for handling unknown chemicals should be readily accessible. In the event of a spill, the area should be evacuated and secured. Follow established institutional procedures for hazardous material spills.
II. Step-by-Step Disposal Procedure
The following is a generalized procedure for the disposal of this compound, assuming it is to be treated as hazardous waste.
-
Identification and Labeling:
-
If the original container is available, do not deface the manufacturer's label.[1]
-
For waste solutions or repackaged materials, use a hazardous waste tag.[2] The label must include the words "Hazardous Waste," the full chemical name ("this compound - Composition Unknown"), the date of waste generation, and the principal investigator's contact information.[2]
-
Never label a container with abbreviations, acronyms, or chemical formulas.[2][3]
-
-
Waste Segregation and Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[4][5]
-
Ensure waste containers are chemically compatible with the material.[6] When in doubt, use the original container if it is in good condition.[1][4]
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Incompatible wastes must be stored separately.[4][5] For example, keep acids and bases separate, and oxidizing agents away from organic compounds.[4]
-
Waste containers must be kept securely capped at all times, except when adding waste.[4][6]
-
-
Container Management:
-
Disposal Request and Pickup:
III. Quantitative Data for Chemical Waste Disposal
The following table provides examples of the types of quantitative data that would be found on a Safety Data Sheet and are critical for proper disposal. The values below are for illustrative purposes only and do not apply to this compound.
| Parameter | Guideline | Rationale |
| pH for Aqueous Waste | 5.5 - 9.0 | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
| Concentration Limits | Varies by substance and local regulations | To minimize environmental impact and ensure compliance with wastewater regulations. |
| Flash Point | < 60°C (140°F) | Determines if the waste is classified as ignitable hazardous waste. |
| Heavy Metal Content | e.g., < 5 ppm for Mercury | To prevent toxic metal contamination of water systems. |
IV. Experimental Protocols
In the absence of specific information for this compound, a general protocol for handling an unknown chemical waste is as follows:
Protocol: Characterization of an Unknown Chemical for Disposal
-
Initial Assessment (Non-Invasive):
-
Visually inspect the substance. Note its physical state (solid, liquid), color, and any other distinguishing features.
-
Consult laboratory records to attempt to identify the origin of the substance.
-
-
Segregation and Labeling:
-
Immediately label the container as "Unknown - Hazardous Waste" and include any available information.[8]
-
Store the container in a designated and secure area, away from other chemicals.
-
-
Contact EHS:
-
Notify your institution's EHS department about the unknown chemical.[9] They will provide guidance on the next steps.
-
Do not proceed with any chemical analysis without EHS approval and guidance.
-
-
Analytical Characterization (if required by EHS):
V. Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: General workflow for the disposal of a laboratory chemical.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. uttyler.edu [uttyler.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
